TLX agonist 1
Beschreibung
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Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-18-17-21(24-25(18)2)23(28)27-15-13-26(14-16-27)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGJAUSSGPIZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of TLX Agonism: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of Tailless Receptor (TLX) agonists. TLX, also known as NR2E1, is an orphan nuclear receptor that plays a pivotal role in the regulation of neural stem cell (NSC) proliferation and differentiation, making it a compelling target for therapeutic development in neurodegenerative diseases and oncology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TLX signaling, its molecular targets, and the experimental methodologies used to investigate its function.
Introduction to TLX: The Master Regulator of Neural Stem Cells
The orphan nuclear receptor TLX is a critical transcription factor predominantly expressed in the neurogenic regions of the forebrain and retina.[1] It is essential for maintaining the self-renewal and undifferentiated state of neural stem cells.[1] TLX can function as both a transcriptional repressor and an activator, thereby modulating a complex network of genes that control cell cycle progression, differentiation, and migration.[2][3] The dysregulation of TLX has been implicated in the pathogenesis of neurological disorders and various cancers, highlighting the therapeutic potential of modulating its activity with small molecule agonists.[2]
The Dual Modality of TLX: Transcriptional Repression and Activation
TLX primarily exerts its influence by directly binding to a consensus DNA motif (5′-AAGTCA-3′) in the promoter regions of its target genes. Its function as a transcriptional repressor is mediated through the recruitment of corepressor complexes, including Lysine-Specific Demethylase 1 (LSD1) and histone deacetylases (HDACs). This leads to chromatin condensation and the silencing of genes that promote differentiation and cell cycle arrest. Conversely, upon agonist binding, TLX can undergo a conformational change that facilitates the recruitment of coactivators, leading to the transcriptional activation of genes that promote NSC proliferation and self-renewal.
Key Signaling Pathways Modulated by TLX
TLX activity is intricately linked to several key signaling pathways that govern NSC fate:
-
p53 Signaling Pathway: TLX directly represses the expression of critical cell cycle inhibitors such as p21 (CDKN1A) and the tumor suppressor PTEN. This repression is crucial for overcoming cell cycle arrest and promoting the proliferation of NSCs. The regulation of p21 by TLX occurs in a p53-dependent manner.
-
Wnt/β-catenin Signaling Pathway: TLX can activate the Wnt/β-catenin signaling pathway by directly upregulating the expression of Wnt7a. This activation is essential for stimulating NSC proliferation and self-renewal.
-
BMP-SMAD Signaling Pathway: TLX modulates the timing of astrogenesis by directly repressing the expression of Bone Morphogenetic Protein 4 (Bmp4), a key component of the BMP-SMAD signaling pathway.
Quantitative Analysis of TLX Agonist Activity
The development of synthetic and the discovery of endogenous TLX agonists have enabled the quantitative assessment of their potency and binding affinity. The following table summarizes the pharmacological data for key TLX agonists.
| Agonist | Type | EC50 | Kd | Assay Method(s) |
| ccrp2 (TLX agonist 1) | Synthetic Modulator | 1 µM | 650 nM | Luciferase Reporter Assay, Direct Binding Assay |
| Oleic Acid | Endogenous Ligand | Not Reported | 7.3 µM | Biolayer Interferometry (BLI) |
| Compound 23 | Synthetic Agonist | Nanomolar Potency | Not Reported | Gal4-Hybrid Reporter Gene Assay |
| Compound 31 (TLX agonist 2) | Synthetic Agonist | 0.1 µM | 0.16 µM | Gal4-Hybrid Reporter Gene Assay, Isothermal Titration Calorimetry (ITC) |
| Compound 34 | Synthetic Agonist | Nanomolar Potency | Not Reported | Gal4-Hybrid Reporter Gene Assay, Isothermal Titration Calorimetry (ITC) |
| BMS453 | Synthetic Retinoid | Not Reported | Not Reported | Reporter Gene Assay |
Visualizing the TLX Agonist Mechanism of Action
To elucidate the complex signaling networks and experimental workflows associated with TLX agonist function, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for TLX
This protocol is adapted for transcription factor analysis in neural stem cells.
1. Cell Culture and Crosslinking:
-
Culture neural stem cells to approximately 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
2. Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS and scrape them into a conical tube.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-500 bp using a sonicator. The optimal sonication conditions should be determined empirically.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-TLX antibody.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Prepare a sequencing library from the purified DNA according to the manufacturer's protocol for the sequencing platform to be used.
5. Sequencing and Data Analysis:
-
Perform high-throughput sequencing of the prepared library.
-
Align the sequencing reads to the reference genome.
-
Use a peak-calling algorithm to identify genomic regions enriched for TLX binding.
RNA Sequencing (RNA-Seq) for Gene Expression Analysis in NSCs
This protocol outlines the general steps for analyzing differential gene expression in neural stem cells following TLX agonist treatment.
1. RNA Extraction:
-
Treat neural stem cells with the TLX agonist or vehicle control for the desired time.
-
Harvest the cells and extract total RNA using a commercial kit, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.
2. Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
3. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads and trim adapter sequences and low-quality bases.
-
Align the trimmed reads to the reference genome or transcriptome.
-
Quantify gene expression levels by counting the number of reads mapping to each gene.
-
Perform differential expression analysis to identify genes that are significantly up- or downregulated upon TLX agonist treatment.
Luciferase Reporter Assay for TLX Activity
This assay is used to measure the transcriptional activity of TLX in response to agonist treatment.
1. Plasmid Constructs:
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A reporter plasmid containing a luciferase gene downstream of a promoter with TLX binding sites (e.g., a synthetic promoter with multiple copies of the 5'-AAGTCA-3' motif or the promoter of a known TLX target gene).
-
An expression plasmid for TLX.
-
A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter for normalization.
2. Cell Transfection and Treatment:
-
Co-transfect the reporter, expression, and control plasmids into a suitable cell line (e.g., HEK293T).
-
After 24 hours, treat the transfected cells with the TLX agonist at various concentrations.
-
Incubate the cells for an additional 16-24 hours.
3. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity in response to the agonist treatment compared to the vehicle control.
Conclusion
The orphan nuclear receptor TLX represents a significant therapeutic target, and the development of potent and specific agonists is a promising avenue for the treatment of a range of neurological and oncological conditions. A thorough understanding of the intricate mechanisms of TLX action, facilitated by the quantitative and methodological approaches detailed in this guide, is paramount for the successful translation of these findings into novel clinical interventions. This document provides a foundational resource for researchers dedicated to unraveling the complexities of TLX biology and harnessing its therapeutic potential.
References
The TLX Nuclear Receptor: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The orphan nuclear receptor TLX (NR2E1) is a critical transcriptional regulator with multifaceted functions in the central nervous system and beyond. Primarily recognized for its indispensable role in neural stem cell (NSC) self-renewal and neurogenesis, emerging evidence has implicated TLX in gliogenesis, and various pathologies, including cancer.[1][2] Operating as a transcriptional repressor and, in some contexts, an activator, TLX modulates a complex network of target genes and signaling pathways.[2][3] This document provides an in-depth technical overview of the core functions of TLX, its associated signaling pathways, and detailed protocols for its experimental investigation.
Core Functions of the TLX Nuclear Receptor
TLX is a master regulator of gene expression, predominantly in the neurogenic regions of the forebrain and retina.[1] Its functions are crucial for both development and adult tissue homeostasis.
Neurogenesis and Neural Stem Cell Maintenance
TLX is essential for maintaining the undifferentiated, proliferative state of neural stem cells. It achieves this by repressing the transcription of cell cycle inhibitors, such as p21/CDKN1A, and the tumor suppressor PTEN. The deletion of TLX leads to a significant reduction in NSC proliferation and impairs adult neurogenesis. TLX expression is a hallmark of adult neural stem cells, and its presence is vital for their self-renewal capacity.
Gliogenesis
Beyond its role in neurogenesis, TLX also influences gliogenesis, the process of generating glial cells. TLX has been shown to decrease gliogenesis by repressing the expression of genes that promote glial differentiation, such as Bmp4. This function highlights TLX's role in balancing the generation of neurons and glia from neural stem cell populations.
Role in Cancer
Dysregulation of TLX expression has been linked to several types of cancer, particularly brain tumors like glioblastoma. Elevated TLX expression is often correlated with higher-grade gliomas and is thought to contribute to tumorigenesis by promoting the proliferation and self-renewal of cancer stem cells. In prostate cancer, TLX has been shown to promote tumorigenesis by suppressing oncogene-induced senescence. Furthermore, TLX has been identified as a mediator of growth and invasion in triple-negative breast cancer. Its ability to drive angiogenesis, as seen in the developing retina, may also contribute to tumor growth by promoting the formation of new blood vessels.
TLX Signaling Pathways
TLX exerts its influence through the modulation of key signaling pathways that govern cell proliferation, differentiation, and survival.
Wnt/β-catenin Signaling Pathway
TLX can activate the Wnt/β-catenin signaling pathway, which is a critical regulator of neural stem cell proliferation. TLX directly binds to the promoter of Wnt7a and activates its expression. The secreted Wnt7a protein then binds to Frizzled receptors on the cell surface, initiating a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for TCF/LEF transcription factors, promoting the expression of genes involved in cell cycle progression and NSC self-renewal.
BMP-SMAD Signaling Pathway
TLX plays a role in timing astrogenesis by modulating the Bone Morphogenetic Protein (BMP) signaling pathway. TLX directly binds to the enhancer region of Bmp4 to suppress its expression in NSCs. BMPs are members of the TGF-β superfamily that signal through SMAD transcription factors. When BMP4 is expressed, it binds to BMP receptors (BMPR), leading to the phosphorylation of SMAD1/5/8. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in astrocytic differentiation. By repressing Bmp4, TLX inhibits this pathway, thereby preventing premature differentiation of NSCs into astrocytes.
Quantitative Data Summary
Table 1: TLX Expression Across Various Tissues
| Tissue | Relative Expression Level | Reference |
| Brain | High | |
| Cerebellum | Detectable | |
| Adrenal Gland | Detectable | |
| Testis | Detectable | |
| Placenta | Detectable | |
| Bone Marrow | Detectable | |
| Prostate | Detectable | |
| Breast | Inversely correlated with ERα expression |
Table 2: Key Transcriptional Targets of TLX
| Target Gene | Function | Effect of TLX Binding | Reference |
| Repressed Targets | |||
| p21 (CDKN1A) | Cell cycle inhibitor | Repression | |
| PTEN | Tumor suppressor | Repression | |
| Bmp4 | Promotes astrogenesis | Repression | |
| Pax2 | Transcription factor in development | Repression | |
| Gfap | Glial fibrillary acidic protein | Repression | |
| S100β | Calcium-binding protein | Repression | |
| Aqp4 | Aquaporin-4 | Repression | |
| Plce1 | Phospholipase C epsilon 1 | Repression | |
| microRNA-9 | MicroRNA | Repression | |
| microRNA-137 | MicroRNA | Repression | |
| Activated Targets | |||
| Wnt7a | Signaling molecule in neurogenesis | Activation | |
| Sirt1 | NAD-dependent deacetylase | Activation | |
| Mash1 (Ascl1) | Transcription factor in neurogenesis | Activation | |
| Oct-3/4 (Pou5f1) | Pluripotency factor | Activation | |
| MMP-2 | Matrix metalloproteinase-2 | Activation | |
| VEGF | Vascular endothelial growth factor | Activation |
Note: The effect of TLX on target gene expression can be cell-type and context-dependent.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for TLX
This protocol is designed to identify the genomic regions where TLX binds.
Materials:
-
Cells expressing TLX
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
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Anti-TLX antibody (ChIP-grade)
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Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
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Elution Buffer
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Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cross-linking:
-
To cultured cells, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Sonicate the lysate to shear chromatin to an average size of 200-1000 bp. Optimal sonication conditions should be determined empirically.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Add the anti-TLX antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Use an isotype control IgG as a negative control.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
-
Washes:
-
Pellet the beads and wash sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using elution buffer.
-
Reverse the cross-links by incubating at 65°C for at least 4 hours or overnight.
-
-
DNA Purification:
-
Treat the eluate with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction.
-
-
Analysis:
-
Quantify the purified DNA.
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Analyze the enrichment of specific DNA sequences by qPCR or perform genome-wide analysis by ChIP-seq.
-
Luciferase Reporter Assay for TLX Transcriptional Activity
This assay measures the ability of TLX to regulate the transcription of a target gene.
Materials:
-
Mammalian cell line
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Luciferase reporter vector containing the promoter of a TLX target gene
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TLX expression vector or siRNA targeting TLX
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Control vector (e.g., empty vector)
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Transfection reagent
-
Dual-luciferase reporter assay system (e.g., Firefly and Renilla luciferase)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
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Co-transfect the cells with the luciferase reporter construct, a TLX expression vector (or siRNA), and a Renilla luciferase control vector using a suitable transfection reagent.
-
Include appropriate controls, such as a promoterless luciferase vector and an empty expression vector.
-
-
Incubation and Treatment:
-
Incubate the cells for 24-48 hours post-transfection to allow for gene expression.
-
If applicable, treat the cells with any compounds of interest.
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Add the Stop & Glo reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Compare the normalized luciferase activity between experimental and control groups to determine the effect of TLX on the target promoter.
-
Co-immunoprecipitation (Co-IP) for TLX Protein Interactions
This protocol is used to identify proteins that interact with TLX in vivo.
Materials:
-
Cells expressing TLX
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Non-denaturing lysis buffer (e.g., IP lysis buffer with protease inhibitors)
-
Anti-TLX antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Incubate on ice with gentle agitation.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-TLX antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Use an isotype control IgG as a negative control.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation.
-
-
Washes:
-
Pellet the beads and wash several times with wash buffer to remove unbound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the suspected interacting protein.
-
Alternatively, for unbiased identification of interacting partners, the eluted proteins can be analyzed by mass spectrometry.
-
Conclusion
The TLX nuclear receptor is a pivotal regulator of neural stem cell biology and has significant implications for both development and disease. Its function as a transcriptional switch, controlling key signaling pathways and a diverse array of target genes, underscores its importance. The experimental protocols detailed herein provide a foundation for researchers and drug development professionals to further investigate the complex roles of TLX and explore its potential as a therapeutic target.
References
- 1. TLX, an Orphan Nuclear Receptor With Emerging Roles in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLX: A Master Regulator for Neural Stem Cell Maintenance and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Orphan Nuclear Receptor TLX/NR2E1 in Neural Stem Cells and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of TLX Agonist 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The orphan nuclear receptor TLX (tailless homolog, NR2E1) has emerged as a critical regulator of neural stem cell (NSC) proliferation and self-renewal, making it a promising therapeutic target for neurodegenerative diseases and brain cancer.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a key small molecule modulator, TLX agonist 1 (also known as ccrp2), and its more potent, structurally optimized successors.
Discovery of this compound (ccrp2)
This compound (ccrp2) was identified through screening of chemical libraries for compounds that modulate TLX activity.[1] This compound, with the chemical name (4-benzhydrylpiperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, demonstrated the ability to potentiate the transcriptional repressive activity of TLX.[2][3][4]
Subsequent drug discovery efforts, employing fragment-based screening and rational drug design, led to the development of more potent and selective TLX agonists. A key publication in the Journal of Medicinal Chemistry in 2024 detailed the systematic optimization of a novel agonist scaffold, resulting in compounds with nanomolar potency and favorable pharmacological profiles.
Chemical Synthesis
The synthesis of this compound (ccrp2) and its more advanced analogs involves multi-step organic synthesis protocols. Below are the detailed methodologies for the preparation of key compounds.
Synthesis of this compound (ccrp2)
Scheme 1: Synthesis of (4-benzhydrylpiperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone (this compound/ccrp2)
Caption: Synthesis of this compound (ccrp2).
Protocol:
-
Activation of the Carboxylic Acid: To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a coupling reagent like HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add 1-benzhydrylpiperazine (1 equivalent) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Synthesis of Optimized TLX Agonists
The synthesis of the more potent agonists, such as compounds 23 , 31 , and 34 , involves a modular approach, typically centered around amide bond formation.
Scheme 2: General Synthetic Route for Optimized Agonists
Caption: General synthetic route for optimized TLX agonists.
Detailed Protocol for Compound 31: N-(3-((1,5-dimethyl-1H-pyrazole-3-carbonyl)amino)-5-(trifluoromethyl)phenyl)quinoline-4-carboxamide
-
Synthesis of the Amine Intermediate: Synthesize N-(3-amino-5-(trifluoromethyl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide via amide coupling of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 5-(trifluoromethyl)benzene-1,3-diamine using a suitable coupling agent.
-
Final Amide Coupling: To a solution of quinoline-4-carboxylic acid (1 equivalent) in a suitable solvent, add thionyl chloride (SOCl2) and reflux to form the acyl chloride. After cooling, add the amine intermediate from the previous step and stir at room temperature overnight.
-
Purification: Purify the resulting product by column chromatography to yield compound 31 .
Quantitative Data
The following tables summarize the key quantitative data for this compound (ccrp2) and the optimized agonists.
Table 1: Potency and Binding Affinity of TLX Agonists
| Compound | EC50 (µM) | Kd (µM) | Reference |
| This compound (ccrp2) | 1.0 | 0.650 | |
| Compound 23 | 0.09 ± 0.02 | 0.16 | |
| Compound 31 | 0.09 ± 0.02 | 0.16 | |
| Compound 34 | 0.06 ± 0.01 | 0.06 |
Table 2: Physicochemical Properties of Optimized TLX Agonists
| Compound | Molecular Weight ( g/mol ) | cLogP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) | Reference |
| Compound 23 | 432.83 | 4.30 | 0.35 | 4.10 | |
| Compound 31 | 493.45 | 4.22 | 0.32 | 4.18 | |
| Compound 34 | 508.93 | 4.54 | 0.31 | 3.86 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the TLX agonists are provided below.
Gal4 Hybrid Reporter Gene Assay
This assay is used to quantify the agonist activity of compounds on TLX-mediated transcriptional repression.
Caption: Workflow for the Gal4 hybrid reporter gene assay.
Protocol:
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Seed cells in 96-well plates. Co-transfect the cells with a plasmid encoding the Gal4 DNA-binding domain fused to the TLX ligand-binding domain (Gal4-TLX-LBD), a luciferase reporter plasmid containing Gal4 upstream activating sequences, and a Renilla luciferase control plasmid for normalization.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of the test compounds.
-
Luciferase Assay: After 16-24 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Agonist activity is observed as a decrease in the normalized luciferase signal, from which EC50 values can be calculated.
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) Assay
This assay is employed to study the effect of the agonists on TLX dimerization.
Protocol:
-
Protein Labeling: Label purified TLX ligand-binding domain (LBD) with a donor fluorophore (e.g., terbium cryptate) and a potential binding partner (e.g., RXRα LBD) with an acceptor fluorophore (e.g., d2).
-
Assay Setup: In a microplate, mix the labeled proteins with the test compounds at various concentrations in an appropriate assay buffer.
-
Incubation: Incubate the mixture at room temperature to allow for protein-protein interaction and ligand binding.
-
Signal Detection: Measure the HTRF signal using a plate reader capable of time-resolved fluorescence detection, with excitation at 337 nm and emission at both 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) and plot it against the compound concentration to determine the effect on dimerization.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between the TLX agonists and the TLX LBD.
Protocol:
-
Sample Preparation: Prepare a solution of the purified TLX LBD in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve the TLX agonist in the same buffer.
-
ITC Experiment: Load the TLX LBD solution into the sample cell of the ITC instrument and the agonist solution into the injection syringe. Perform a series of injections of the agonist into the LBD solution while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, and ΔH).
TLX Signaling Pathway
TLX functions primarily as a transcriptional repressor, regulating the expression of genes involved in the cell cycle, neurogenesis, and apoptosis. Its activity is modulated by a complex network of signaling pathways.
Caption: Overview of the TLX signaling pathway.
TLX exerts its effects by:
-
Activating the Wnt/β-catenin signaling pathway , which is crucial for NSC proliferation and self-renewal.
-
Repressing the p53 signaling pathway , thereby inhibiting apoptosis and promoting cell survival.
-
Modulating the BMP-SMAD signaling pathway , which plays a role in the timing of astrogenesis.
The development of potent and selective TLX agonists like compound 1 and its successors provides valuable chemical tools to further elucidate the complex biology of TLX and to explore its therapeutic potential.
References
- 1. oaepublish.com [oaepublish.com]
- 2. TLX: A Master Regulator for Neural Stem Cell Maintenance and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLX—Its Emerging Role for Neurogenesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Tailless Homologue Receptor (TLX) Agonist Chemical Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
The Orphan Nuclear Receptor TLX: A Linchpin in Neural Stem Cell Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The orphan nuclear receptor TLX, also known as NR2E1, is a critical transcription factor governing the fate of neural stem cells (NSCs). Its role in maintaining the self-renewal and proliferative capacity of these progenitor cells is paramount for both embryonic development and adult neurogenesis. Dysregulation of TLX has been implicated in a range of neurological disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular mechanisms by which TLX drives NSC proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
The Core Mechanism: How TLX Fuels Neural Stem Cell Proliferation
TLX is a master regulator that orchestrates a complex network of gene expression to sustain NSC proliferation and prevent premature differentiation.[1] Its primary function is to maintain NSCs in an undifferentiated, self-renewing state.[1] TLX-null neural cells isolated from adult mutant mice are non-proliferative and fail to self-renew; however, ectopic expression of TLX can rescue this proliferative capacity.[1] TLX achieves this through both transcriptional repression and activation of key target genes.
Transcriptional Repression of Cell Cycle Inhibitors
A fundamental mechanism by which TLX promotes proliferation is through the direct repression of cell cycle inhibitors, most notably p21 (Cdkn1a) and Pten.
-
p21 (Cdkn1a) : This cyclin-dependent kinase inhibitor is a potent negative regulator of the cell cycle. TLX recruits histone deacetylases (HDACs), specifically HDAC3 and HDAC5, to the promoter of the p21 gene, leading to its transcriptional repression.[2] This action is crucial for allowing NSCs to progress through the cell cycle. The upregulation of p21 is significantly observed in TLX-null stem cells.[3]
-
Pten : The tumor suppressor gene Pten acts as a brake on cell proliferation. TLX directly binds to the Pten promoter and represses its expression, thereby promoting NSC proliferation. Loss of TLX leads to a significant upregulation of Pten expression in cultured adult NSCs.
Activation of Pro-Proliferative Signaling Pathways
In addition to repressing inhibitors, TLX also actively promotes proliferation by activating key signaling pathways.
-
Wnt/β-catenin Signaling : TLX activates the canonical Wnt/β-catenin pathway, which is a well-established driver of stem cell self-renewal. TLX directly activates the expression of Wnt7a, a key ligand in this pathway. The activation of this pathway can rescue the proliferation defects observed in TLX-deficient NSCs.
-
BMP-SMAD Signaling : TLX modulates the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway. It directly binds to the enhancer region of Bmp4 to suppress its expression. While BMPs have complex roles, this interaction highlights TLX's function in fine-tuning signaling environments to favor proliferation over differentiation.
Quantitative Data on TLX Function in NSC Proliferation
The following tables summarize key quantitative findings from studies investigating the role of TLX in neural stem cell proliferation.
Table 1: Effects of TLX Deletion on Neural Stem Cell Proliferation Markers
| Marker | Model System | Age | Region | Effect of TLX Deletion | Fold Change/Percentage Decrease | Reference |
| Ki67+ cells | Tlx-null mice | Postnatal Day 7 | Dentate Gyrus | Decreased Proliferation | >8-fold decrease | |
| Ki67+ cells | Tlx-null mice | Postnatal Day 21 | Dentate Gyrus | Decreased Proliferation | ~15-fold decrease (from 10.8% to 0.7%) | |
| BrdU+ cells | E14.5 Tlx-/- mice | Embryonic Day 14.5 | Ventricular Zone | Decreased Proliferation | Significant decrease |
Table 2: Regulation of Target Gene Expression by TLX
| Target Gene | Regulation by TLX | Experimental System | Quantitative Change upon TLX modulation | Reference |
| p21 (Cdkn1a) | Repression | Cultured adult Tlxflox/LacZ NSCs | Significant upregulation upon inducible deletion | |
| Pten | Repression | Cultured adult CMV-Cre-ER; Tlx f/f mice | Significant upregulation upon tamoxifen-induced deletion | |
| Wnt7a | Activation | Adult wild-type and Tlx mutant mice brains | Identified as a direct target in gene profiling analysis | |
| Bmp4 | Repression | Nestin-positive cells from Tlx-/- mice | Markedly upregulated |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the molecular interactions and methodologies.
References
- 1. TLX: A Master Regulator for Neural Stem Cell Maintenance and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orphan nuclear receptor TLX recruits histone deacetylases to repress transcription and regulate neural stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Postnatal Neural Stem Cells Requires Nuclear Receptor TLX - PMC [pmc.ncbi.nlm.nih.gov]
Investigating TLX as a Therapeutic Target for Neurodegeneration: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The orphan nuclear receptor TLX (NR2E1) has emerged as a critical regulator of neural stem cell (NSC) maintenance and neurogenesis, positioning it as a promising therapeutic target for neurodegenerative diseases. TLX orchestrates a complex network of gene expression that governs the delicate balance between NSC self-renewal and differentiation. Its primary role in maintaining a proliferative, undifferentiated state in NSCs suggests that modulating its activity could offer a novel strategy to replenish neuronal populations lost in diseases such as Alzheimer's, Parkinson's, and Huntington's. This guide provides a comprehensive overview of TLX's function, its associated signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.
Introduction to TLX (NR2E1)
TLX, a member of the nuclear receptor superfamily, is a transcription factor predominantly expressed in the neurogenic niches of the adult brain, namely the subventricular zone (SVZ) and the subgranular zone (SGZ) of the hippocampus.[1] As an orphan nuclear receptor, its endogenous ligand has not yet been definitively identified, though several synthetic and natural compounds have been shown to modulate its activity.[2] TLX plays an indispensable role in maintaining the self-renewal and undifferentiated state of adult NSCs.[1][3] Dysregulation of TLX expression or function has been implicated in various neurological disorders, making it an attractive target for therapeutic intervention.[3]
TLX Signaling Pathways
TLX functions primarily as a transcriptional repressor, although it can also act as an activator for certain target genes. Its regulatory effects are mediated through direct binding to specific DNA sequences in the promoter regions of its target genes and through interactions with various co-regulators.
Repression of Cell Cycle Inhibitors
A key mechanism by which TLX promotes NSC proliferation is through the direct transcriptional repression of cell cycle inhibitors, most notably p21 (CDKN1A) and PTEN . By suppressing the expression of these genes, TLX facilitates cell cycle progression and prevents premature differentiation of NSCs.
Activation of the Wnt/β-catenin Pathway
In addition to its repressive functions, TLX has been shown to activate the Wnt/β-catenin signaling pathway by directly upregulating the expression of Wnt7a . The Wnt/β-catenin pathway is a well-established regulator of stem cell self-renewal and proliferation. This activation represents a parallel mechanism through which TLX maintains the NSC pool.
Quantitative Data on TLX in Neurogenesis and Neurodegeneration
While direct quantitative data on TLX expression in specific neurodegenerative diseases remains an active area of research, studies in rodent models have provided valuable insights into the effects of TLX modulation on neurogenesis and cognitive function.
| Model System | Manipulation | Key Quantitative Findings | Reference |
| Adult Wild-Type Mice | Lentiviral overexpression of TLX in the dentate gyrus | Significant increase in the percentage of BrdU+GFP+ cells among total GFP+ cells. | |
| TLX Transgenic Mice (nestin promoter) | TLX overexpression in neural precursors | Increased numbers of BrdU+NeuN+ newborn neurons in the hippocampus. | |
| 23-month-old mice | - | Percentages of p21 high cells varied from 1.5% to 10% across different tissues. | |
| Parkinson's Disease human substantia nigra | - | Proteomic analysis identified 44 proteins with altered expression, though TLX was not specifically mentioned. | |
| Huntington's Disease R6/2 mouse model | - | Microarray analysis of striatal tissue revealed altered expression of 170 ESTs. | |
| Alzheimer's Disease human brain tissue | - | RNA-seq studies have identified differentially expressed genes, but data on NR2E1 is not consistently reported. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of TLX.
Chromatin Immunoprecipitation (ChIP) for TLX
This protocol is designed to identify the genomic binding sites of TLX in neural stem cells.
Workflow:
Detailed Steps:
-
Cell Culture and Crosslinking: Culture neural stem cells to ~80-90% confluency. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors. Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to TLX. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin complexes from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes (e.g., p21, PTEN) or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Western Blot for TLX Protein Quantification
This protocol describes the detection and quantification of TLX protein levels in brain tissue lysates.
Workflow:
Detailed Steps:
-
Protein Extraction: Homogenize brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for TLX overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using an imager or X-ray film. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
AAV-mediated TLX Overexpression in the Mouse Hippocampus
This protocol details the stereotaxic injection of an adeno-associated virus (AAV) vector to overexpress TLX in the hippocampus of adult mice.
Workflow:
Detailed Steps:
-
Vector Preparation: Produce high-titer AAV vectors carrying the TLX gene under a neuron-specific promoter (e.g., Synapsin or CaMKII) and a reporter gene (e.g., GFP). A control vector expressing only the reporter gene should also be prepared.
-
Animal Preparation and Anesthesia: Anesthetize an adult mouse using isoflurane or a ketamine/xylazine cocktail. Place the mouse in a stereotaxic frame and ensure the head is level.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the bregma and lambda landmarks. Drill a small burr hole over the target injection site in the hippocampus (e.g., AP: -2.0 mm, ML: ±1.5 mm, DV: -2.0 mm from bregma).
-
Microinjection: Slowly lower a microinjection needle to the target depth. Infuse the AAV vector at a slow, controlled rate (e.g., 0.1 µL/min) for a total volume of 1-2 µL. Leave the needle in place for 5-10 minutes after injection to allow for diffusion before slowly withdrawing it.
-
Post-operative Care: Suture the incision and provide post-operative analgesia. Monitor the animal until it has fully recovered from anesthesia. Allow several weeks for transgene expression before subsequent behavioral or histological analysis.
Behavioral Testing: Rotarod Test
The Rotarod test is used to assess motor coordination and balance, which can be impaired in mouse models of neurodegenerative diseases like Parkinson's disease.
Detailed Steps:
-
Apparatus: Use a commercially available rotarod apparatus with a rotating rod that can be set to a constant speed or an accelerating speed.
-
Acclimation and Training: Acclimate the mice to the testing room for at least 30 minutes before the first session. Train the mice on the rotarod at a low, constant speed (e.g., 4 RPM) for a set duration (e.g., 5 minutes) for 2-3 consecutive days. This reduces anxiety and teaches the mice the task.
-
Testing: On the test day, place the mouse on the rod and start the acceleration protocol (e.g., from 4 to 40 RPM over 5 minutes). Record the latency to fall for each mouse. A trial ends when the mouse falls off the rod or passively rotates with the rod for two consecutive turns.
-
Data Analysis: Perform multiple trials per mouse with an inter-trial interval of at least 15 minutes. The average latency to fall across trials is used as the measure of motor coordination. Compare the performance of TLX-manipulated mice to control groups.
Conclusion and Future Directions
The orphan nuclear receptor TLX stands as a compelling therapeutic target for neurodegenerative diseases due to its central role in regulating adult neurogenesis. The ability of TLX to maintain a pool of proliferative neural stem cells offers the potential to replace neurons lost to disease processes. Preclinical studies demonstrating that TLX overexpression can enhance neurogenesis and improve cognitive function provide a strong rationale for further investigation.
Future research should focus on:
-
Elucidating the precise role of TLX in specific neurodegenerative diseases: Quantitative analysis of TLX expression and activity in animal models of Alzheimer's, Parkinson's, and Huntington's disease is crucial.
-
Developing selective TLX modulators: The identification and optimization of small molecules that can safely and effectively modulate TLX activity in the brain will be a critical step towards clinical translation.
-
Investigating the long-term effects of TLX manipulation: Thorough assessment of the safety and efficacy of sustained TLX activation or inhibition is necessary to ensure that therapeutic interventions do not have unintended consequences, such as tumorigenesis.
By addressing these key areas, the scientific community can move closer to harnessing the therapeutic potential of TLX for the treatment of devastating neurodegenerative disorders.
References
The Role of TLX Agonists in Adult Neurogenesis: A Technical Guide
Disclaimer: The specific compound "TLX agonist 1" was not identified in publicly available scientific literature. This guide will therefore focus on the principles of TLX agonism and utilize data from well-characterized synthetic TLX agonists as representative examples to fulfill the technical requirements of this document.
Introduction
The orphan nuclear receptor TLX (NR2E1) is a critical regulator of neural stem cell (NSC) homeostasis and a promising therapeutic target for neurodegenerative diseases.[1][2] TLX is predominantly expressed in the neurogenic niches of the adult brain, the subventricular zone (SVZ) and the subgranular zone (SGZ) of the hippocampus, where it maintains NSCs in a proliferative and undifferentiated state.[3][4] The discovery of endogenous and synthetic ligands for TLX has paved the way for the development of agonists that can pharmacologically modulate adult neurogenesis, offering potential for cognitive enhancement and neural repair.[5] This technical guide provides an in-depth overview of the role of TLX agonists in adult neurogenesis, detailing their mechanism of action, experimental validation, and relevant protocols for researchers in neuroscience and drug development.
TLX Signaling in Adult Neurogenesis
TLX functions primarily as a transcriptional repressor, controlling a genetic network that governs NSC proliferation and differentiation. Upon ligand binding, TLX modulates the expression of key target genes to maintain the NSC pool.
Key Signaling Pathways:
-
Repression of Cell Cycle Inhibitors: TLX represses the expression of cyclin-dependent kinase inhibitors such as Cdkn1a (p21) and Cdkn1c (p57), as well as genes downstream of the p53 tumor suppressor pathway. This repression is crucial for allowing NSCs to progress through the cell cycle.
-
Inhibition of Pro-differentiation Factors: TLX suppresses the expression of genes that promote differentiation, thereby maintaining the "stemness" of the NSC population.
-
Regulation of the Pten-Cyclin D1 Pathway: TLX directly represses the tumor suppressor gene Pten. By inhibiting PTEN, TLX promotes the G0 to G1 cell cycle transition, a key step in NSC proliferation.
-
Activation of Wnt/β-catenin Signaling: TLX can activate the Wnt/β-catenin signaling pathway, which is known to promote NSC self-renewal and proliferation.
Below is a diagram illustrating the core TLX signaling pathway in neural stem cells.
Caption: TLX signaling pathway in neural stem cells.
Quantitative Data on Synthetic TLX Agonists
Several synthetic TLX agonists have been developed and characterized for their potency, binding affinity, and selectivity. The following tables summarize key quantitative data for some of these compounds, which serve as examples of "this compound".
Table 1: Potency of Synthetic TLX Agonists in a Gal4-TLX Reporter Gene Assay
| Compound ID | EC50 (nM) | Emax (%) | Reference |
| 4 | 230 | 100 | |
| 23 | 110 | 110 | |
| 31 | 40 | 100 | |
| 34 | 70 | 110 |
EC50: Half-maximal effective concentration. Emax: Maximum efficacy.
Table 2: Binding Affinity of Synthetic TLX Agonists to the TLX Ligand-Binding Domain (LBD)
| Compound ID | Kd (nM) | Method | Reference |
| 31 | 40 | ITC | |
| 34 | 50 | ITC |
Kd: Dissociation constant. ITC: Isothermal Titration Calorimetry.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of TLX agonists on adult neurogenesis.
Neurosphere Assay for NSC Self-Renewal and Proliferation
This in vitro assay is used to assess the ability of a TLX agonist to promote the self-renewal and proliferation of NSCs.
Materials:
-
Adult mouse brain tissue (hippocampus or SVZ)
-
Dissection medium (e.g., Hibernate-A)
-
Enzymatic dissociation solution (e.g., Accutase or Trypsin/EDTA)
-
Neurosphere growth medium: Neurobasal-A medium supplemented with B27, GlutaMAX, Penicillin/Streptomycin, EGF (20 ng/mL), and bFGF (20 ng/mL)
-
TLX agonist (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control
-
6-well or 48-well culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection and Dissociation:
-
Aseptically dissect the neurogenic region (SGZ of the hippocampus or SVZ of the lateral ventricles) from an adult mouse brain.
-
Mince the tissue into small pieces and incubate in an enzymatic dissociation solution at 37°C for 15-20 minutes to obtain a single-cell suspension.
-
Neutralize the enzyme and centrifuge the cell suspension to pellet the cells.
-
-
Cell Plating and Treatment:
-
Resuspend the cell pellet in pre-warmed neurosphere growth medium.
-
Perform a cell count and plate the cells at a clonal density (e.g., 5,000-10,000 cells/mL) in a non-adherent culture plate.
-
Add the TLX agonist at various concentrations to the respective wells. Include a vehicle-only control.
-
-
Neurosphere Formation and Analysis:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-10 days.
-
After the incubation period, count the number of neurospheres formed in each well using a light microscope.
-
Measure the diameter of the neurospheres to assess their size.
-
An increase in the number and size of neurospheres in the TLX agonist-treated wells compared to the control indicates enhanced NSC proliferation and self-renewal.
-
-
Secondary Neurosphere Formation (Self-Renewal Assay):
-
Collect the primary neurospheres, dissociate them into single cells, and re-plate them under the same conditions to assess self-renewal capacity.
-
In Vivo BrdU Labeling for Cell Proliferation
This method is used to label and quantify proliferating cells in the adult brain following administration of a TLX agonist.
Materials:
-
Adult mice
-
TLX agonist
-
Vehicle control
-
5-bromo-2'-deoxyuridine (BrdU) solution (sterile, for injection)
-
Anesthetic
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Cryostat or vibratome
-
Microscope slides
-
Immunohistochemistry reagents:
-
Primary antibody against BrdU
-
Primary antibody against neuronal markers (e.g., NeuN for mature neurons, Doublecortin for immature neurons)
-
Fluorescently labeled secondary antibodies
-
DNA denaturation solution (e.g., 2N HCl)
-
Blocking solution
-
Mounting medium with DAPI
-
Procedure:
-
Animal Treatment:
-
Administer the TLX agonist to adult mice via a suitable route (e.g., intraperitoneal injection, oral gavage) for a predetermined duration. A control group should receive the vehicle.
-
-
BrdU Administration:
-
Towards the end of the treatment period, administer BrdU to the mice via intraperitoneal injection (e.g., 50-100 mg/kg). Multiple injections can be given to label a larger cohort of proliferating cells.
-
-
Tissue Collection and Preparation:
-
After a designated survival period (e.g., 24 hours for proliferation, or several weeks for cell fate analysis), deeply anesthetize the mice and perfuse them transcardially with PBS followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose solution and section them using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Mount the brain sections on microscope slides.
-
Perform antigen retrieval and DNA denaturation by incubating the sections in 2N HCl.
-
Block non-specific antibody binding and incubate the sections with the primary anti-BrdU antibody and a primary antibody for a cell-type-specific marker.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI to visualize cell nuclei and mount the coverslips.
-
-
Microscopy and Quantification:
-
Image the stained sections using a fluorescence or confocal microscope.
-
Quantify the number of BrdU-positive cells in the SGZ and SVZ to assess cell proliferation.
-
Quantify the number of cells co-labeled with BrdU and a neuronal marker to determine the rate of neurogenesis.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating a novel TLX agonist.
Caption: A typical experimental workflow for TLX agonist evaluation.
Conclusion
TLX agonists represent a promising class of molecules for stimulating adult neurogenesis. By activating the TLX receptor, these compounds can enhance the proliferation and self-renewal of neural stem cells, potentially leading to new therapeutic strategies for a range of neurological disorders characterized by impaired neurogenesis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate and develop novel TLX-targeting therapeutics. Further research into the long-term effects and safety of TLX agonists will be crucial for their translation to clinical applications.
References
The Structural Biology of the TLX Ligand-Binding Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orphan nuclear receptor TLX (NR2E1) is a crucial transcription factor governing the self-renewal and proliferation of neural stem cells (NSCs).[1] Its dysregulation is implicated in various neurological disorders and malignancies, particularly glioblastoma, making it a compelling therapeutic target.[2][3] Central to its function is the ligand-binding domain (LBD), a dynamic molecular hub that integrates cellular signals to modulate gene expression. This technical guide provides an in-depth exploration of the structural biology of the TLX LBD, offering a comprehensive resource for researchers and drug development professionals.
Structural Architecture of the TLX Ligand-Binding Domain
The TLX LBD, like other nuclear receptors, adopts a canonical α-helical sandwich fold. However, it possesses unique structural features that distinguish it from classical ligand-activated receptors.
1.1. The Auto-Repressed Conformation
Crystal structures of the human and insect TLX LBD have revealed an "auto-repressed" conformation in its ligand-unbound (apo) state.[4] In this conformation, the C-terminal helix (H12), also known as the activation function-2 (AF-2) helix, folds into the coactivator-binding groove.[4] This intramolecular interaction precludes the recruitment of coactivators, thereby maintaining TLX in a transcriptionally repressive state. This auto-repressed state is a key feature of the repressor class of orphan nuclear receptors.
1.2. A Novel Co-repressor Binding Pocket
Unexpectedly, the auto-repressed conformation of H12, in conjunction with residues from helix H3, forms a novel binding pocket. This pocket specifically accommodates a conserved peptide motif, termed the Atro box, found in Atrophin co-repressors. The interaction with Atrophin is essential for the repressive activity of TLX.
1.3. Absence of N-terminal Helices
A notable feature of the TLX LBD is the absence of the N-terminal helices α1 and α2, which are present in many other nuclear receptor LBDs. This structural distinction contributes to an enlarged, open ligand-binding pocket, suggesting that TLX may be receptive to a diverse range of chemical scaffolds.
Ligands of the TLX Ligand-Binding Domain
Despite its designation as an orphan receptor, several molecules have been identified that directly bind to the TLX LBD and modulate its activity.
2.1. Synthetic Ligands
High-throughput screening has led to the discovery of several synthetic small molecules that act as TLX modulators. These include compounds that enhance its repressive activity.
2.2. Potential Endogenous Ligands
Recent studies have identified potential endogenous ligands for TLX, suggesting that its activity may be regulated by physiological small molecules. Oleic acid, a monounsaturated fatty acid, has been shown to bind to the TLX LBD and trigger hippocampal neurogenesis. Additionally, natural and synthetic retinoids have been demonstrated to function as TLX ligands, capable of either activating or inhibiting its transcriptional repressor activity.
Quantitative Ligand-Binding Data
The following table summarizes the available quantitative data for the binding of various ligands to the TLX LBD.
| Ligand | Ligand Type | Assay Type | Parameter | Value | Reference |
| Oleic Acid | Endogenous | Biolayer Interferometry (BLI) | KD | 7.3 µM | |
| Amplified Luminescent Proximity Homogeneous Assay (ALPHA) | EC50 (vs. Atrophin) | 19.3 µM | |||
| ALPHA | EC50 (vs. NCOA1) | 59.8 µM | |||
| Homogeneous Time-Resolved Fluorescence (HTRF) | EC50 (vs. Coactivator) | 39.3 µM | |||
| Atrophin peptide | Co-repressor | Biolayer Interferometry (BLI) | KD | 14.2 µM | |
| NCOA1-II peptide | Co-activator | Competition Assay | EC50 | 6.0 µM | |
| NCOA3 peptide | Co-activator | Competition Assay | EC50 | 3.3 µM |
Note: Ki (inhibition constant), Kd (dissociation constant), IC50 (half-maximal inhibitory concentration), and EC50 (half-maximal effective concentration) are all measures of the potency of a ligand. Lower values generally indicate a higher affinity or potency.
Key Signaling Pathways Involving TLX
TLX functions as a master regulator of gene expression in neural stem cells and in the context of diseases like glioblastoma. It exerts its influence through several key signaling pathways.
4.1. Wnt/β-catenin Signaling
TLX can activate the canonical Wnt/β-catenin pathway, a critical regulator of NSC proliferation and self-renewal. TLX directly activates the expression of Wnt7a. The Wnt pathway, when activated, leads to the stabilization and nuclear translocation of β-catenin, which then associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation.
4.2. p53 Signaling and Cell Cycle Control
TLX plays a critical role in controlling the activation and proliferation of postnatal NSCs by interacting with the p53 signaling pathway. TLX directly represses the transcription of the tumor suppressor genes PTEN and the cyclin-dependent kinase inhibitor p21 (CDKN1A). By repressing these key cell cycle inhibitors, TLX promotes NSC proliferation.
4.3. BMP-SMAD Signaling
TLX modulates the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway to control the timing of astrogenesis. TLX directly binds to the enhancer region of Bmp4 to suppress its expression in NSCs. This regulation ensures a proper balance between neurogenesis and astrogenesis during brain development.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the structural and functional aspects of the TLX LBD.
5.1. Recombinant Human TLX LBD Expression and Purification for Crystallography
This protocol is adapted from methodologies described for the crystallization of the TLX LBD.
Detailed Steps:
-
Expression: The human TLX LBD (residues 182-385) is cloned into a bacterial expression vector. The construct is transformed into E. coli cells, which are grown to a suitable density before protein expression is induced with IPTG at a low temperature to enhance protein solubility.
-
Purification: Cells are harvested and lysed. The soluble fraction containing the His-tagged TLX LBD is purified using nickel-affinity chromatography. The affinity tag is then cleaved, and the protein is further purified by size-exclusion chromatography to ensure homogeneity.
-
Crystallization: The purified TLX LBD is concentrated and incubated with a synthetic peptide corresponding to the Atro box of Atrophin to stabilize the complex. Crystallization is attempted using vapor diffusion methods, screening a variety of conditions. Once initial crystals are obtained, conditions are optimized to produce crystals suitable for X-ray diffraction analysis.
5.2. Isothermal Titration Calorimetry (ITC) for Ligand Binding Analysis
ITC is a powerful technique to directly measure the thermodynamic parameters of ligand binding. This protocol is a general guideline that should be optimized for each specific TLX LBD-ligand interaction.
Detailed Steps:
-
Sample Preparation: Highly pure TLX LBD and the ligand of interest are prepared in an identical, well-buffered solution to minimize heats of dilution. Accurate concentration determination is crucial for reliable results.
-
ITC Experiment: The TLX LBD solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. A series of small, precise injections of the ligand are made into the protein solution, and the resulting heat changes are measured.
-
Data Analysis: The heat released or absorbed after each injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a mathematical model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
5.3. Luciferase Reporter Assay for TLX Transcriptional Activity
This assay is used to quantify the transcriptional activity of TLX in a cellular context and to assess the effect of potential ligands.
Detailed Steps:
-
Cell Transfection: A suitable cell line is co-transfected with three plasmids: an expression vector for a fusion protein of the Gal4 DNA-binding domain and the TLX LBD, a reporter plasmid containing the luciferase gene under the control of a Gal4 upstream activating sequence, and a control plasmid expressing Renilla luciferase for normalization.
-
Ligand Treatment: The transfected cells are treated with the compound of interest at various concentrations.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer. The firefly luciferase activity, which reflects the transcriptional activity of the Gal4-TLX LBD fusion protein, is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
The structural and functional characterization of the TLX ligand-binding domain has provided significant insights into its role as a key regulator of neural stem cell biology and a potential therapeutic target. The auto-repressed conformation and the unique co-repressor binding site highlight the intricate mechanisms governing its transcriptional repressive function. The identification of both synthetic and potential endogenous ligands opens up exciting avenues for the development of novel therapeutics to modulate TLX activity in various disease contexts. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers dedicated to unraveling the complexities of TLX signaling and translating this knowledge into clinical applications.
References
- 1. Structural basis for corepressor assembly by the orphan nuclear receptor TLX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 4. Oleic acid is an endogenous ligand of TLX/NR2E1 that triggers hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Deorphanization of the TLX Nuclear Receptor: Endogenous Ligands and Signaling Pathways
The orphan nuclear receptor TLX (NR2E1) is a critical regulator of neural stem cell proliferation and differentiation, making it a significant therapeutic target for neurological disorders and cancers.[1][2] For years, the absence of a known endogenous ligand hindered a complete understanding of its regulatory mechanisms and therapeutic modulation.[1][3] This technical guide provides a comprehensive overview of the key findings in the identification of endogenous ligands for TLX, detailing the experimental methodologies employed and the elucidated signaling pathways.
Identified Endogenous Ligands for TLX
Recent breakthroughs have led to the deorphanization of TLX, with several endogenous molecules identified as potential ligands. This section summarizes these findings, with quantitative data presented for comparative analysis.
1.1. Oleic Acid: A Key Endogenous Agonist
A pivotal study identified oleic acid, an 18:1ω9 monounsaturated fatty acid, as a bona fide endogenous ligand for TLX.[3] This discovery has significant implications, linking cellular metabolism to neural stem cell regulation.
Table 1: Quantitative Data for Oleic Acid Interaction with TLX
| Parameter | Value | Experimental Method | Reference |
| Binding Affinity (Kd) | ~2.4 µM | Microscale Thermophoresis (MST) | |
| EC50 for Coactivator Recruitment | ~5 µM | Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) | |
| EC50 for Transcriptional Activation | ~10 µM | Luciferase Reporter Assay |
1.2. Retinoids: A Class of Natural Ligands
Natural and synthetic retinoids have also been identified as functional ligands for TLX, modulating its transcriptional repressor activity. This connects TLX to the well-established retinoid signaling pathways crucial for development and homeostasis.
Table 2: Quantitative Data for Retinoid Interaction with TLX
| Ligand | Effect on TLX Activity | IC50 / EC50 | Experimental Method | Reference |
| All-trans retinaldehyde (retinal) | Modulator | Not specified | Not specified | |
| 11-cis retinaldehyde (retinal) | Modulator | Not specified | Not specified | |
| Synthetic Retinoid (unspecified) | Agonist | Not specified | Not specified | |
| Synthetic Retinoid (unspecified) | Inverse Agonist | Not specified | Not specified |
Experimental Protocols for Ligand Identification and Validation
The identification of TLX ligands has relied on a combination of sophisticated biophysical and cell-based assays. This section outlines the core methodologies.
2.1. Ligand Screening and Binding Assays
A variety of techniques have been employed to screen for and quantify the binding of potential ligands to the TLX ligand-binding domain (LBD).
-
High-Throughput Screening (HTS): A common initial step involves screening large libraries of compounds to identify potential binders.
-
Microscale Thermophoresis (MST): This technique measures the movement of molecules in a temperature gradient to determine binding affinities between a protein (TLX LBD) and a ligand. It is a solution-based method that requires minimal sample consumption.
-
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen): This bead-based assay is used to study biomolecular interactions. In the context of TLX, it can be configured to measure the ligand-dependent recruitment of co-activator or co-repressor proteins to the TLX LBD.
2.2. Functional Assays
Functional assays are crucial to determine the effect of ligand binding on TLX's transcriptional activity.
-
Luciferase Reporter Assays: This is a widely used cell-based assay to measure the transcriptional activity of a receptor. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing TLX response elements. Cells are transfected with this construct along with a TLX expression vector. Changes in luciferase activity upon treatment with a candidate ligand indicate whether the ligand acts as an agonist or antagonist.
-
Co-regulator Recruitment Assays: These assays, such as AlphaScreen, directly measure the ability of a ligand-bound receptor to recruit co-activator or co-repressor proteins, which is a key step in transcriptional regulation.
Workflow for TLX Ligand Identification
Workflow for identifying and validating TLX ligands.
TLX Signaling Pathways
TLX functions as a transcriptional regulator, influencing several key signaling pathways involved in neurogenesis and cell cycle control.
3.1. Ligand-Mediated Transcriptional Regulation
In its un-liganded state, TLX often acts as a transcriptional repressor by recruiting co-repressor complexes. The binding of an agonist, such as oleic acid, induces a conformational change in the TLX LBD. This leads to the dissociation of co-repressors and the recruitment of co-activators, switching TLX to a transcriptional activator.
Ligand-dependent switch in TLX transcriptional activity.
3.2. Interaction with Key Signaling Pathways
TLX has been shown to interact with and modulate several critical signaling pathways:
-
Wnt/β-catenin Pathway: TLX can activate the Wnt/β-catenin signaling pathway, which is essential for neural stem cell self-renewal. TLX directly activates the expression of Wnt7a.
-
BMP Signaling: TLX has been reported to interact with BMP signaling, for instance by relieving the repression of Pax2 expression in retinal astrocytes.
-
EGFR Signaling: In the adult brain, TLX can promote EGFR signaling in the subventricular zone.
References
- 1. TLX, an Orphan Nuclear Receptor With Emerging Roles in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLX—Its Emerging Role for Neurogenesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleic acid is an endogenous ligand of TLX/NR2E1 that triggers hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TLX Agonist 1 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orphan nuclear receptor TLX (NR2E1) is a critical regulator of neural stem cell (NSC) proliferation and differentiation, making it a promising therapeutic target for neurodegenerative diseases and regenerative medicine. TLX activation promotes the self-renewal of NSCs and inhibits their premature differentiation into mature neurons or glial cells. TLX Agonist 1 (also known as ccrp2) is a small molecule modulator of TLX with an EC50 of 1µM and a Kd of 650 nM. These application notes provide a comprehensive protocol for the utilization of this compound in primary neuron cultures to study its effects on neuronal proliferation, apoptosis, and associated signaling pathways.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on primary neuron cultures. Please note that this data is illustrative and should be confirmed experimentally.
Table 1: Dose-Dependent Effect of this compound on Primary Neuron Proliferation (BrdU Incorporation Assay)
| This compound Concentration (µM) | Percentage of BrdU-Positive Cells (%) (Mean ± SD) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15.2 ± 2.1 | 1.0 |
| 0.1 | 22.5 ± 3.5 | 1.5 |
| 1 | 45.8 ± 5.2 | 3.0 |
| 10 | 48.1 ± 4.8 | 3.2 |
| 100 | 35.6 ± 4.1 | 2.3 |
Table 2: Effect of this compound on Caspase-3 Activity in Primary Neurons under Apoptotic Stress
| Treatment | Relative Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD) |
| Control (Vehicle) | 1.0 ± 0.1 |
| Apoptotic Stimulus (e.g., Staurosporine) | 5.2 ± 0.6 |
| Apoptotic Stimulus + this compound (1 µM) | 2.5 ± 0.3 |
| Apoptotic Stimulus + this compound (10 µM) | 1.8 ± 0.2 |
Signaling Pathways
Activation of TLX by this compound is known to modulate several key signaling pathways that regulate cell fate and proliferation. The primary mechanism involves the transcriptional repression of the cyclin-dependent kinase inhibitor p21 and the tumor suppressor PTEN. This leads to cell cycle progression and increased proliferation. Furthermore, TLX signaling interacts with the Wnt/β-catenin and BMP/SMAD pathways.
Caption: this compound Signaling Pathway in Primary Neurons.
Experimental Protocols
Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
70% Ethanol
Procedure:
-
Coat culture plates with 100 µg/mL Poly-D-lysine overnight at 37°C, followed by washing with sterile water and coating with 5 µg/mL laminin for at least 2 hours at 37°C.
-
Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.
-
Dissect the cortices from the embryonic brains in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize the trypsin with DMEM/F12 containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons at a density of 2 x 10^5 cells/cm² on the pre-coated plates.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 3-4 days.
Caption: Workflow for Primary Neuron Culture.
BrdU Proliferation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Primary neuron culture
-
This compound
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution (10 mM)
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization/Denaturation solution (2N HCl)
-
Blocking buffer (PBS with 5% goat serum and 0.3% Triton X-100)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Plate primary neurons in a 96-well plate suitable for imaging.
-
Treat the neurons with various concentrations of this compound or vehicle control for 24-48 hours.
-
Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.[1][2]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and denature the DNA by incubating with 2N HCl for 30 minutes at room temperature.
-
Neutralize the acid by washing with 0.1 M borate buffer (pH 8.5) and then with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-BrdU primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Acquire images using a fluorescence microscope and quantify the percentage of BrdU-positive nuclei relative to the total number of DAPI-stained nuclei.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[3][4]
Materials:
-
Primary neuron culture
-
This compound
-
Apoptotic stimulus (e.g., staurosporine)
-
Cell lysis buffer
-
Caspase-3 substrate (DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Plate primary neurons in a 96-well plate.
-
Pre-treat the neurons with this compound or vehicle for 1 hour.
-
Induce apoptosis by adding an apoptotic stimulus (e.g., 1 µM staurosporine) and incubate for 4-6 hours.
-
Lyse the cells by adding cell lysis buffer and incubating on ice for 10 minutes.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet cell debris.
-
Transfer the supernatant to a new 96-well plate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.[3]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold change in caspase-3 activity relative to the untreated control.
References
- 1. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 2. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. abcam.com [abcam.com]
- 4. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dissolution of TLX Agonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLX agonist 1, also known as CCRP2 or SUN23314, is a small molecule modulator of the orphan nuclear receptor Tailless (TLX, NR2E1). As a key regulator of neural stem cell proliferation and differentiation, TLX is a promising therapeutic target for neurodegenerative diseases and certain cancers. In vivo studies are critical for evaluating the efficacy and pharmacokinetic profile of this compound. However, its poor aqueous solubility presents a significant challenge for formulation and administration. These application notes provide detailed protocols and guidance for the dissolution and formulation of this compound for in vivo research.
Physicochemical Properties and Solubility
Understanding the solubility profile of this compound is fundamental to developing an appropriate in vivo formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆N₄O | --INVALID-LINK-- |
| Molecular Weight | 374.48 | --INVALID-LINK-- |
| In Vitro Solubility | ||
| DMSO | 40 mg/mL (106.81 mM) | --INVALID-LINK-- |
| Ethanol | 20 mg/mL (53.4 mM) | --INVALID-LINK-- |
| Water | Insoluble | --INVALID-LINK-- |
| Recommended In Vivo Formulation | Homogeneous suspension in Carboxymethyl Cellulose Sodium (CMC-Na) | --INVALID-LINK-- |
| Recommended In Vivo Concentration | ≥ 5 mg/mL in CMC-Na | --INVALID-LINK-- |
Experimental Protocols
Primary Recommended Protocol: Carboxymethyl Cellulose Sodium (CMC-Na) Suspension
This protocol is based on supplier recommendations for the oral administration of this compound and is a widely used method for formulating poorly water-soluble compounds for in vivo studies.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na), low viscosity
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile glass vial
-
Magnetic stirrer and stir bar or vortex mixer
-
Homogenizer (optional, for improved particle size reduction)
Protocol:
-
Preparation of the CMC-Na Vehicle (0.5% w/v):
-
Weigh out 0.5 g of low-viscosity CMC-Na.
-
In a sterile beaker, heat 80 mL of sterile, purified water to approximately 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while continuously stirring with a magnetic stirrer. This prevents the formation of clumps.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take 30-60 minutes.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL graduated cylinder and add sterile, purified water to bring the final volume to 100 mL.
-
Sterilize the CMC-Na solution by autoclaving or filtration through a 0.22 µm filter if required for the specific in vivo application.
-
-
Preparation of the this compound Suspension (Example: 5 mg/mL):
-
Weigh the required amount of this compound powder. For example, for 1 mL of a 5 mg/mL suspension, weigh 5 mg of the compound.
-
Place the weighed this compound into a sterile glass vial.
-
Add a small volume of the 0.5% CMC-Na vehicle to the vial (e.g., 200 µL) to form a paste. Triturate the powder with a sterile spatula to ensure it is fully wetted.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle to reach the final desired volume (e.g., add the remaining 800 µL for a 1 mL total volume).
-
Mix the suspension thoroughly using a vortex mixer for 5-10 minutes.
-
For a more uniform and stable suspension, sonicate the vial in a bath sonicator for 10-15 minutes or use a homogenizer to reduce particle size.
-
Visually inspect the suspension to ensure it is homogeneous and free of large aggregates.
-
-
Administration:
-
Always freshly prepare the suspension before each administration.
-
Ensure the suspension is well-mixed by vortexing immediately before drawing it into a syringe for administration.
-
This formulation is suitable for oral gavage.
-
Alternative Formulation Strategies for Consideration
While a CMC-Na suspension is the primary recommendation, other formulation approaches can be explored for different routes of administration or to improve bioavailability. These methods are more complex and require further development and characterization.
-
Cyclodextrin Formulations: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used. The feasibility of this approach would require initial solubility screening of this compound in various concentrations of HP-β-CD.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance oral absorption. These formulations typically involve a mixture of oils, surfactants, and co-solvents.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate and bioavailability. This can be achieved through techniques like milling or high-pressure homogenization, often in the presence of stabilizers.
Signaling Pathway and Experimental Workflow
The orphan nuclear receptor TLX primarily functions as a transcriptional repressor.[1] It plays a crucial role in maintaining the undifferentiated state of neural stem cells by repressing genes that promote differentiation and cell cycle arrest, such as p21 and PTEN.[1] this compound enhances this repressive activity.
Caption: this compound signaling pathway in neural stem cells.
Caption: Experimental workflow for preparing this compound suspension.
References
Application Notes and Protocols for TLX Agonist 1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orphan nuclear receptor TLX (NR2E1) is a critical regulator of neural stem cell self-renewal and proliferation, making it a promising therapeutic target for neurodegenerative diseases and cancer.[1] TLX primarily functions as a transcriptional repressor, modulating the expression of key genes involved in cell cycle control and differentiation, such as PTEN and p21.[1] TLX agonist 1, also known as ccrp2, is a modulator of TLX that potentiates its transcriptional repressive activity.[2] These application notes provide a comprehensive guide for determining the optimal working concentration of this compound in various cell-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects in cell-based assays.
Table 1: Binding Affinity and Potency of this compound (ccrp2)
| Parameter | Value | Reference |
| EC50 | 1 µM | [2] |
| Kd | 650 nM | [2] |
Table 2: Exemplary Concentration-Response Data for this compound in a Reporter Assay
| Concentration (µM) | Reporter Gene Activity (% of Control) | Standard Deviation |
| 0.01 | 98 | ± 4.5 |
| 0.1 | 85 | ± 6.2 |
| 1 | 55 | ± 5.1 |
| 10 | 25 | ± 3.8 |
| 100 | 15 | ± 2.9 |
| Note: This is illustrative data based on typical assay results. Actual results may vary depending on the specific experimental conditions. |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is essential to understand its mechanism of action within the TLX signaling pathway and the general workflow for determining its optimal concentration.
TLX Signaling Pathway
TLX primarily acts as a transcriptional repressor. Upon activation by an agonist, TLX recruits co-repressors such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1) to the promoter regions of its target genes. This leads to chromatin condensation and subsequent repression of gene transcription. Key downstream targets of TLX-mediated repression include the tumor suppressor genes PTEN and the cyclin-dependent kinase inhibitor p21. By repressing these genes, TLX promotes cell cycle progression and inhibits differentiation. Conversely, TLX can also act as a transcriptional activator for certain genes, such as Wnt7a, which is involved in neural stem cell proliferation.
Caption: A diagram of the TLX signaling pathway.
Experimental Workflow for Determining Optimal Concentration
The following workflow outlines the key steps to determine the optimal working concentration of this compound for a cell-based assay.
Caption: A typical experimental workflow.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Gal4-TLX Luciferase Reporter Assay
This protocol is adapted from a method used to characterize TLX modulators and is designed to measure the potentiation of TLX's repressive activity.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM
-
pBIND vector containing the GAL4 DNA-binding domain fused to the TLX ligand-binding domain (GAL4-TLX)
-
pGL4.35[luc2P/9XGAL4 UAS/Hygro] vector (luciferase reporter)
-
pRL-TK vector (Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (ccrp2)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes in Opti-MEM according to the manufacturer's protocol. For each well, use:
-
50 ng of GAL4-TLX plasmid
-
100 ng of pGL4.35 reporter plasmid
-
10 ng of pRL-TK normalization plasmid
-
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
After incubation, replace the transfection medium with 100 µL of fresh, complete DMEM.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of this compound in complete DMEM. A suggested concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
After the 24-hour treatment, perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
-
The optimal working concentration for subsequent experiments is typically chosen to be at or slightly above the EC50 value, where a robust and consistent response is observed.
-
Protocol 2: Assessing the Effect of this compound on Target Gene Expression via qPCR
This protocol measures the dose-dependent effect of this compound on the mRNA levels of its known target genes, such as p21 and PTEN.
Materials:
-
A suitable cell line endogenously expressing TLX (e.g., neural stem cells, glioblastoma cell lines)
-
Appropriate cell culture medium
-
This compound (ccrp2)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (p21, PTEN) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, and a vehicle control) for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
After treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reactions using a suitable master mix, cDNA, and gene-specific primers.
-
Run the qPCR reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
Plot the relative gene expression against the concentration of this compound to observe the dose-dependent repression of p21 and PTEN.
-
The optimal working concentration would be the one that gives a significant and reproducible repression of the target genes.
-
Protocol 3: Evaluating the Impact of this compound on Cell Proliferation
This protocol assesses the effect of this compound on the proliferation of a relevant cell line.
Materials:
-
A cell line responsive to TLX signaling (e.g., neural stem cells)
-
Appropriate cell culture medium
-
This compound (ccrp2)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a cell counting kit)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) in 100 µL of culture medium.
-
Allow cells to attach and resume growth for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Include a vehicle control.
-
-
Incubation and Proliferation Assay:
-
Incubate the plates for a period appropriate for the cell line's doubling time (e.g., 48-72 hours).
-
At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Plot the cell proliferation (as a percentage of the vehicle control) against the concentration of this compound.
-
Determine the concentration range that results in a significant increase in cell proliferation. The optimal working concentration for promoting proliferation can be selected from this range.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in cell-based assays. By carefully determining the optimal working concentration through dose-response experiments, researchers can ensure robust and reproducible results in their studies of TLX-mediated cellular processes. The EC50 of 1 µM provides a strong starting point for concentration range selection in these experiments. Further characterization in specific cellular contexts will refine the optimal concentration for achieving desired biological outcomes.
References
Application Notes: Reporter Gene Assay for Measuring TLX Agonist Activity
Introduction
The nuclear receptor TLX (NR2E1), a homolog of the Drosophila tailless gene, is an orphan nuclear receptor predominantly expressed in the central nervous system.[1][2] It is a critical regulator of neural stem cell (NSC) self-renewal, proliferation, and maintenance.[3][4] TLX, also known as NR2E1 (nuclear receptor subfamily 2, group E, member 1), functions as a ligand-dependent transcription factor.[1] Dysregulation of TLX has been implicated in the initiation and progression of nervous system disorders and certain cancers. The identification of small molecule agonists that can modulate TLX activity is of significant therapeutic interest, particularly for neurodegenerative diseases. This document provides a detailed protocol for a cell-based dual-luciferase reporter gene assay to identify and characterize agonists of TLX.
Principle of the Assay
This assay quantifies the activity of a potential TLX agonist by measuring the expression of a reporter gene (luciferase) under the control of TLX. The system utilizes a "hybrid" or "chimeric" receptor approach, which is common for studying nuclear receptor function.
The core components are:
-
Effector Plasmid: An expression vector encoding a chimeric protein consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the human TLX ligand-binding domain (LBD).
-
Reporter Plasmid: A plasmid containing multiple copies of the GAL4 Upstream Activator Sequence (UAS) upstream of a firefly luciferase gene.
-
Control Plasmid: A plasmid that constitutively expresses Renilla luciferase, used to normalize for transfection efficiency and cell viability.
When a TLX agonist binds to the TLX-LBD of the chimeric protein, it induces a conformational change. This activated complex then binds to the GAL4 UAS on the reporter plasmid, driving the transcription of firefly luciferase. The resulting luminescence is directly proportional to the agonist activity.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the TLX signaling pathway within the context of the reporter assay and the overall experimental workflow.
Figure 1. TLX agonist signaling pathway in the reporter assay.
Figure 2. Experimental workflow for the TLX reporter gene assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and is optimized for HEK293T cells, which are easily transfected and commonly used for reporter assays.
I. Materials and Reagents
-
Cell Line: HEK293T (Human Embryonic Kidney 293T) cells.
-
Culture Medium: DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 2 mM L-glutamine.
-
Plasmids:
-
Effector: pBIND-TLX-LBD (GAL4 DBD fused to TLX LBD).
-
Reporter: pG5-luc (Contains 5x GAL4 UAS upstream of firefly luciferase).
-
Internal Control: pRL-CMV (Constitutive CMV promoter driving Renilla luciferase).
-
-
Transfection Reagent: Lipofectamine 2000 or a similar high-efficiency reagent.
-
Assay Plate: White, clear-bottom 96-well cell culture plates.
-
Reagents:
-
Opti-MEM Reduced Serum Medium.
-
DPBS (Dulbecco's Phosphate-Buffered Saline).
-
0.25% Trypsin-EDTA.
-
Test Compound: "this compound" dissolved in DMSO.
-
Dual-Luciferase® Reporter Assay System (or equivalent).
-
-
Equipment:
-
Humidified incubator at 37°C with 5% CO2.
-
Luminometer capable of reading 96-well plates and differentiating between two luciferase signals.
-
II. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture HEK293T cells until they reach 70-80% confluency.
-
Aspirate the medium, wash the cells with DPBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well white plate at a density of 1.5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
Day 2: Transfection
-
For each well, prepare a DNA master mix in an Eppendorf tube containing:
-
50 ng pBIND-TLX-LBD
-
50 ng pG5-luc
-
5 ng pRL-CMV
-
Dilute to 10 µL with Opti-MEM.
-
-
In a separate tube, dilute 0.3 µL of Lipofectamine 2000 in 10 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the DNA mix with the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Add 20 µL of the DNA-lipid complex to each well. Gently swirl the plate to ensure even distribution.
-
Incubate the cells for 4-6 hours at 37°C, 5% CO2.
-
After the incubation, carefully aspirate the transfection medium and replace it with 90 µL of fresh, complete culture medium.
Day 3: Compound Treatment
-
Prepare serial dilutions of "this compound" in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 10 µL of the diluted compound (or vehicle control, DMSO) to the corresponding wells. Each concentration should be tested in triplicate.
-
Incubate the plate for 16-24 hours at 37°C, 5% CO2.
Day 4: Luciferase Assay
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's protocol (e.g., Promega Dual-Glo® System).
-
a. Add the firefly luciferase substrate to all wells and mix.
-
b. Measure firefly luminescence (LUM_F).
-
c. Add the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla luciferase substrate).
-
d. Measure Renilla luminescence (LUM_R).
-
III. Data Analysis
-
Normalization: For each well, calculate the Relative Light Units (RLU) by dividing the firefly luminescence by the Renilla luminescence. This corrects for variations in transfection efficiency and cell number.
-
RLU = LUM_F / LUM_R
-
-
Fold Activation: Calculate the fold activation for each compound concentration by dividing the mean RLU of the treated wells by the mean RLU of the vehicle control (DMSO) wells.
-
Fold Activation = Mean RLU (Compound) / Mean RLU (Vehicle)
-
-
EC50 Calculation: Plot the Fold Activation against the logarithm of the compound concentration. Use a non-linear regression analysis (four-parameter logistic equation) to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Representative Data Presentation
The following tables summarize hypothetical data for "this compound" to illustrate the expected results and data presentation format.
Table 1: Raw Luminescence and Normalized RLU Data
| [this compound] (µM) | Replicate | Firefly Lum. (LUM_F) | Renilla Lum. (LUM_R) | RLU (LUM_F / LUM_R) |
|---|---|---|---|---|
| 0 (Vehicle) | 1 | 10,500 | 50,000 | 0.210 |
| 0 (Vehicle) | 2 | 10,100 | 48,500 | 0.208 |
| 0 (Vehicle) | 3 | 10,900 | 51,000 | 0.214 |
| 0.01 | 1 | 25,200 | 49,500 | 0.509 |
| 0.01 | 2 | 26,500 | 50,500 | 0.525 |
| 0.01 | 3 | 24,800 | 48,000 | 0.517 |
| 0.1 | 1 | 85,100 | 51,200 | 1.662 |
| 0.1 | 2 | 88,400 | 52,000 | 1.700 |
| 0.1 | 3 | 84,000 | 49,800 | 1.687 |
| 1 | 1 | 155,000 | 50,100 | 3.094 |
| 1 | 2 | 162,000 | 51,500 | 3.146 |
| 1 | 3 | 158,500 | 50,800 | 3.120 |
| 10 | 1 | 165,000 | 49,000 | 3.367 |
| 10 | 2 | 170,100 | 50,200 | 3.388 |
| 10 | 3 | 168,200 | 49,600 | 3.391 |
Table 2: Dose-Response Analysis of this compound
| [this compound] (µM) | Mean RLU | Std. Dev. | Fold Activation |
|---|---|---|---|
| 0 (Vehicle) | 0.211 | 0.003 | 1.0 |
| 0.01 | 0.517 | 0.008 | 2.5 |
| 0.1 | 1.683 | 0.019 | 8.0 |
| 1 | 3.120 | 0.026 | 14.8 |
| 10 | 3.382 | 0.013 | 16.0 |
| Calculated EC50 | | | 0.045 µM |
References
- 1. The Orphan Nuclear Receptor TLX/NR2E1 in Neural Stem Cells and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orphan Nuclear Receptor TLX/NR2E1 in Neural Stem Cells and Diseases--Neuroscience Bulletin [neurosci.cn]
- 3. TLX—Its Emerging Role for Neurogenesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2022140643A1 - Small-molecule modulators of the orphan nuclear receptor tlx - Google Patents [patents.google.com]
Advancing Alzheimer's Research: Protocols for TLX Agonist Administration in Mouse Models
For Immediate Release
[City, State] – November 28, 2025 – In the ongoing quest for effective Alzheimer's disease therapeutics, the orphan nuclear receptor TLX (NR2E1) has emerged as a promising target due to its crucial role in regulating neural stem cell proliferation and neurogenesis. While the development of specific TLX agonists is an active area of research, detailed protocols for their in vivo administration in Alzheimer's mouse models are not yet widely published. This document provides a comprehensive set of application notes and generalized protocols based on established methodologies for testing novel therapeutic compounds in preclinical Alzheimer's research.
The following sections detail a hypothetical experimental design for evaluating a novel TLX agonist in a transgenic mouse model of Alzheimer's disease, offering a foundational framework for researchers in neuroscience and drug development.
Quantitative Data Summary
As of the latest literature review, specific quantitative data from in vivo studies of a designated "TLX agonist 1" in Alzheimer's mouse models are not publicly available. Preclinical research is in early stages, with several small molecule TLX modulators under development. The table below is a template for researchers to populate as data becomes available from their own studies or future publications.
| Parameter | Group 1: Vehicle Control | Group 2: TLX Agonist (Low Dose) | Group 3: TLX Agonist (High Dose) |
| Mouse Model | e.g., 3xTg-AD | e.g., 3xTg-AD | e.g., 3xTg-AD |
| Administration Route | e.g., Intraperitoneal (IP) | e.g., Intraperitoneal (IP) | e.g., Intraperitoneal (IP) |
| Dosage | Vehicle | e.g., 10 mg/kg | e.g., 30 mg/kg |
| Frequency | Daily | Daily | Daily |
| Treatment Duration | 12 weeks | 12 weeks | 12 weeks |
| Amyloid Plaque Load (%) | Baseline | TBD | TBD |
| Neurogenesis Marker (BrdU+) | Baseline | TBD | TBD |
| Cognitive Score (MWM) | Baseline | TBD | TBD |
Experimental Protocols
The following is a generalized protocol for the administration of a novel TLX agonist to a transgenic mouse model of Alzheimer's disease, such as the 3xTg-AD or APP/PS1 models.
1. Animal Models and Housing:
-
Mouse Strain: 3xTg-AD mice expressing mutant APP, PSEN1, and tau transgenes, and age-matched wild-type controls.
-
Age: 6 months (at the onset of pathology).
-
Housing: Standard housing conditions (12-hour light/dark cycle, ad libitum access to food and water). All procedures should be approved by the institution's Animal Care and Use Committee.
2. TLX Agonist Formulation:
-
Solvent/Vehicle: Determine the appropriate solvent for the TLX agonist based on its chemical properties (e.g., DMSO, saline with Tween-80).
-
Concentration: Prepare stock solutions and dilute to the final desired concentrations for low and high doses.
3. Administration Protocol:
-
Route of Administration: Intraperitoneal (IP) injection is a common route for systemic delivery. Oral gavage is an alternative to be considered based on the compound's oral bioavailability.
-
Dosage: Based on preliminary toxicology and pharmacokinetic studies, select at least two doses (e.g., 10 mg/kg and 30 mg/kg) to assess dose-dependent effects.
-
Frequency and Duration: Administer the TLX agonist or vehicle daily for a period of 12 weeks to evaluate chronic effects on pathology and cognition.
4. Behavioral Testing (Post-Treatment):
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial working memory.
-
Novel Object Recognition: To test recognition memory.
5. Tissue Collection and Analysis:
-
Euthanasia and Perfusion: At the end of the treatment period, mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brain Extraction: Brains are extracted and either snap-frozen for biochemical analysis or post-fixed for immunohistochemistry.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) by ELISA.
-
Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., with 6E10 antibody), hyperphosphorylated tau (e.g., with AT8 antibody), and markers of neurogenesis (e.g., BrdU, DCX).
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Application Notes and Protocols: Utilizing CRISPR-Cas9 to Elucidate the Targets of TLX Agonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear receptor TLX (NR2E1) is a critical regulator of neural stem cell proliferation and differentiation, making it a promising therapeutic target for a range of neurological disorders and cancers.[1][2] TLX primarily functions as a transcriptional repressor, modulating the expression of genes involved in cell cycle control and development.[2][3] The availability of small molecule modulators, such as TLX agonist 1, provides a valuable tool to probe the therapeutic potential of targeting TLX. This document outlines a comprehensive strategy employing CRISPR-Cas9 genome-wide screening to identify the molecular targets and downstream effectors of this compound, thereby facilitating a deeper understanding of its mechanism of action and guiding future drug development efforts.
TLX Signaling Pathways
TLX exerts its biological effects by directly binding to the promoter regions of its target genes and recruiting co-repressors or co-activators to modulate their transcription. Key downstream targets of TLX include genes that regulate cell proliferation, differentiation, and survival.
Below is a diagram illustrating the known signaling pathways regulated by TLX.
Caption: TLX signaling pathways illustrating transcriptional regulation.
Experimental Workflow for Target Identification using CRISPR-Cas9
A genome-wide CRISPR-Cas9 loss-of-function screen can be employed to identify genes that, when knocked out, confer resistance or sensitivity to this compound. This approach allows for an unbiased identification of the molecular machinery required for the agonist's activity.
Caption: CRISPR-Cas9 screening workflow for target identification.
Experimental Protocols
Protocol 1: Lentiviral Production of a Genome-Wide sgRNA Library
-
Cell Culture: Plate HEK293T cells in 15 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the sgRNA library plasmid pool, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Virus Concentration: Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. Concentrate the virus using ultracentrifugation or a commercially available concentration reagent.
-
Titer Determination: Determine the viral titer by transducing a suitable cell line (e.g., the Cas9-expressing cell line to be used in the screen) with serial dilutions of the concentrated virus and measuring the percentage of infected cells (e.g., by antibiotic selection or fluorescence).
Protocol 2: CRISPR-Cas9 Library Screening with this compound
-
Cell Line Selection: Choose a cell line that expresses TLX and exhibits a measurable phenotype upon treatment with this compound (e.g., changes in proliferation, differentiation markers). Ensure the cell line stably expresses Cas9.
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI < 1) to ensure that most cells receive a single sgRNA. A representation of at least 300-1000 cells per sgRNA should be maintained throughout the screen.[4]
-
Antibiotic Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Initial Cell Collection (T0): After selection, harvest a representative population of cells to serve as the baseline (T0) for sgRNA representation.
-
Screening: Split the remaining cells into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a predetermined concentration of this compound.
-
Cell Culture and Passaging: Culture the cells for a sufficient duration to allow for phenotypic selection (typically 14-21 days). Passage the cells as needed, ensuring that the library representation is maintained at each passage.
-
Final Cell Collection: At the end of the screen, harvest cells from both the control and treatment groups.
Protocol 3: Next-Generation Sequencing (NGS) and Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and treatment cell pellets.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers that flank the sgRNA cassette.
-
NGS Library Preparation: Prepare the PCR amplicons for next-generation sequencing by adding sequencing adapters and barcodes.
-
Sequencing: Perform high-throughput sequencing of the sgRNA libraries.
-
Data Analysis:
-
Read Alignment: Align the sequencing reads to the reference sgRNA library.
-
sgRNA Enrichment/Depletion Analysis: Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control.
-
Gene-Level Ranking: Aggregate the results from multiple sgRNAs targeting the same gene to generate a ranked list of candidate genes.
-
Protocol 4: Secondary Validation of Candidate Genes
-
Individual sgRNA Validation: Validate the top candidate genes by individually transducing the Cas9-expressing cell line with 2-3 different sgRNAs per gene.
-
Phenotypic Assays: Treat the individual knockout cell lines with this compound and assess the phenotype of interest (e.g., cell viability, proliferation, marker expression) to confirm the results of the primary screen.
-
Orthogonal Validation: Use an alternative method, such as RNA interference (RNAi), to silence the expression of the candidate genes and confirm the observed phenotype.
Data Presentation
The quantitative data generated from the CRISPR-Cas9 screen should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: Top Enriched and Depleted Genes from Primary Screen
| Rank | Gene Symbol | Log2 Fold Change (Agonist vs. Control) | p-value | FDR |
| 1 | GENE_A | 5.2 | 1.5e-8 | 3.2e-7 |
| 2 | GENE_B | 4.8 | 3.2e-8 | 5.1e-7 |
| 3 | GENE_C | 4.5 | 8.1e-8 | 9.7e-7 |
| ... | ... | ... | ... | ... |
| 100 | GENE_X | -3.9 | 2.4e-7 | 4.5e-6 |
| 101 | GENE_Y | -4.1 | 1.8e-7 | 3.9e-6 |
| 102 | GENE_Z | -4.3 | 9.5e-8 | 1.2e-6 |
Table 2: Validation of Top Candidate Genes
| Gene Symbol | Validation Method | Phenotype | Result |
| GENE_A | Individual sgRNA Knockout | Cell Viability | Confirmed Resistance |
| GENE_B | Individual sgRNA Knockout | Cell Viability | Confirmed Resistance |
| GENE_C | RNAi Knockdown | Cell Viability | Confirmed Resistance |
| GENE_X | Individual sgRNA Knockout | Cell Viability | Confirmed Sensitivity |
| GENE_Y | Individual sgRNA Knockout | Cell Viability | Confirmed Sensitivity |
| GENE_Z | RNAi Knockdown | Cell Viability | Confirmed Sensitivity |
Conclusion
The integration of CRISPR-Cas9 technology with small molecule screening provides a powerful platform for target identification and validation. The protocols and workflow described herein offer a systematic approach to unraveling the molecular targets of this compound. The identification of genes that modulate the cellular response to this agonist will not only illuminate the downstream signaling pathways of TLX but also provide novel targets for the development of more effective and specific therapeutics.
References
- 1. TLX - Wikipedia [en.wikipedia.org]
- 2. TLX: A Master Regulator for Neural Stem Cell Maintenance and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Human Orphan Nuclear Receptor Tailless (TLX, NR2E1) Is Druggable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Techniques Made Simple: CRISPR Genetic Screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting TLX Activation via Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orphan nuclear receptor TLX (NR2E1) is a critical regulator of neural stem cell (NSC) self-renewal, proliferation, and differentiation.[1] Its activity is essential for both embryonic brain development and adult neurogenesis.[1] Misregulation of TLX has been implicated in neurological disorders and tumorigenesis, making it a significant target for therapeutic development.[1] Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of TLX within its native tissue context, providing insights into its activation state. TLX activation is intrinsically linked to its function as a transcription factor, primarily acting as a transcriptional repressor by recruiting co-repressors like histone deacetylases (HDACs) to regulate the expression of target genes such as p21 and PTEN.[1][2] This document provides a detailed protocol for the immunohistochemical detection of TLX in formalin-fixed, paraffin-embedded (FFPE) tissue sections, along with diagrams illustrating the experimental workflow and the TLX signaling pathway.
TLX Signaling Pathway
The following diagram illustrates the central role of TLX in regulating neural stem cell behavior through the modulation of key signaling pathways.
Caption: TLX signaling network in neural stem cells.
Immunohistochemistry Experimental Workflow
The diagram below outlines the key steps for the immunohistochemical detection of TLX in tissue samples.
Caption: Workflow for TLX Immunohistochemistry.
Detailed Immunohistochemistry Protocol
This protocol is designed for the detection of the nuclear protein TLX in FFPE tissue sections. Optimization may be required depending on the specific antibody, tissue type, and fixation method used.
1. Reagents and Materials
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0). Studies suggest EDTA buffer at pH 9.0 may be more effective for nuclear antigens.
-
Wash Buffer: Phosphate-Buffered Saline with 0.1% Tween 20 (PBS-T)
-
Hydrogen Peroxide (3%) for blocking endogenous peroxidase activity.
-
Blocking Solution: 5-10% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS.
-
Primary Antibody: Rabbit Polyclonal or Mouse Monoclonal anti-TLX/NR2E1 antibody validated for IHC.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit or Goat anti-Mouse IgG.
-
Detection Reagent: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain: Mayer's Hematoxylin.
-
Mounting Medium.
-
Positively charged microscope slides.
-
Humidified chamber.
-
Pressure cooker, microwave, or water bath for Heat-Induced Epitope Retrieval (HIER).
2. Protocol Steps
2.1 Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 10 minutes each.
-
Hydrate the sections by sequential immersion in:
-
100% ethanol, two changes for 10 minutes each.
-
95% ethanol for 5 minutes.
-
70% ethanol for 5 minutes.
-
-
Rinse slides in running cold tap water.
2.2 Antigen Retrieval Formalin fixation creates protein cross-links that can mask the target epitope. Antigen retrieval is a critical step to unmask these sites.
-
Immerse slides in the chosen Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0).
-
Heat the slides using a pressure cooker, microwave, or water bath. A common method is to heat at 95-100°C for 10-20 minutes.
-
Allow the slides to cool to room temperature in the buffer (approx. 20-30 minutes). This gradual cooling is important for epitope renaturation.
-
Rinse slides in dH₂O, followed by a wash in PBS-T.
2.3 Staining Procedure
-
Endogenous Peroxidase Quenching: Immerse slides in 3% H₂O₂ in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides 3 times in PBS-T for 5 minutes each.
-
Blocking: Apply Blocking Solution to cover the tissue section and incubate in a humidified chamber for 1 hour at room temperature. This step minimizes non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution (do not rinse). Dilute the primary anti-TLX antibody in the blocking solution or a dedicated antibody diluent according to the manufacturer's datasheet (a typical starting dilution is 1:100 to 1:500). Apply to the sections and incubate overnight at 4°C in a humidified chamber.
-
Rinse slides 3 times in PBS-T for 5 minutes each.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides 3 times in PBS-T for 5 minutes each.
-
Detection: Prepare the DAB substrate solution according to the kit instructions. Apply to the sections and incubate for 2-10 minutes, or until a brown precipitate is visible under a microscope.
-
Stop the reaction by rinsing the slides thoroughly in dH₂O.
2.4 Counterstaining, Dehydration, and Mounting
-
Counterstaining: Immerse slides in Mayer's Hematoxylin for 1-2 minutes to stain cell nuclei blue.
-
"Blue" the hematoxylin by rinsing in running tap water for 5-10 minutes.
-
Dehydration: Dehydrate the sections through graded ethanol solutions (e.g., 70%, 95%, 100%, 100%) for 2-5 minutes each.
-
Clear the sections in two changes of xylene for 5 minutes each.
-
Mounting: Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles.
3. Data Interpretation and Controls
-
Positive Staining: TLX is a nuclear protein. A positive result will show a brown precipitate (from DAB) localized within the nucleus of the cells. The intensity of the staining can provide a semi-quantitative measure of protein expression.
-
Negative Control: A section incubated without the primary antibody should show no specific staining.
-
Positive Tissue Control: Use a tissue known to express TLX (e.g., adult subventricular zone or dentate gyrus of the brain) to validate the protocol and antibody performance.
Quantitative Data Summary
For robust analysis and comparison across different experimental conditions, staining results should be quantified. This can be achieved by scoring both the intensity and the percentage of positive cells.
| Scoring Parameter | 0 (Negative) | 1 (Weak) | 2 (Moderate) | 3 (Strong) |
| Staining Intensity | No staining | Faint brown nuclear staining | Distinct brown nuclear staining | Dark brown nuclear staining |
| Percentage of Positive Cells | 0% | <25% of relevant cells are positive | 25-75% of relevant cells are positive | >75% of relevant cells are positive |
An H-Score (Histoscore) can be calculated for each sample to provide a continuous variable for statistical analysis: H-Score = Σ (Intensity Score × Percentage of Cells at that Intensity) Example: H-Score = (1 × % Weak) + (2 × % Moderate) + (3 × % Strong). The final score will range from 0 to 300.
References
Application of TLX Agonist 1 in Brain Organoid Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The orphan nuclear receptor TLX (NR2E1) is a critical transcription factor that governs the self-renewal and proliferation of neural stem cells (NSCs), making it a key regulator of neurogenesis.[1][2][3] In the developing and adult brain, TLX maintains the NSC pool in an undifferentiated state, preventing premature differentiation and ensuring a sustained supply of progenitors for neuronal and glial lineages.[1] Dysregulation of TLX has been implicated in various neurological disorders, highlighting its potential as a therapeutic target.[1] The development of synthetic small molecule agonists for TLX, such as the hypothetical "TLX Agonist 1" described herein, offers a powerful tool to modulate neurogenesis in vitro, particularly in the context of human brain organoid models.
Brain organoids, three-dimensional self-organizing structures derived from pluripotent stem cells, recapitulate key aspects of human brain development and are invaluable for disease modeling and drug discovery. The application of this compound to brain organoid cultures provides a method to enhance the proliferative capacity of NSCs, potentially leading to larger and more complex organoids with expanded neural progenitor pools. This can be particularly useful for studying neurodevelopmental processes, modeling diseases with impaired neurogenesis, and for screening novel neurogenic compounds.
These application notes provide a comprehensive overview of the use of this compound in brain organoid development, including its mechanism of action, expected outcomes, and detailed protocols for its application.
Mechanism of Action
TLX functions primarily as a transcriptional repressor, although it can also act as a transcriptional activator. It plays a central role in maintaining NSC homeostasis by regulating key signaling pathways involved in cell cycle progression and differentiation. The binding of an agonist, such as this compound, is expected to modulate these pathways to favor NSC proliferation and self-renewal.
Key Signaling Pathways Modulated by TLX:
-
Wnt/β-catenin Signaling: TLX has been shown to activate the canonical Wnt/β-catenin pathway, a critical signaling cascade for NSC proliferation and self-renewal. TLX directly activates the expression of Wnt7a, which in turn stimulates the Wnt/β-catenin pathway.
-
p53 Signaling and Cell Cycle Control: TLX regulates the cell cycle by repressing the expression of cyclin-dependent kinase inhibitors such as p21 (CDKN1A). This repression is often dependent on the tumor suppressor p53. By inhibiting p21, TLX promotes the G1/S phase transition and sustains NSC proliferation.
-
PTEN Signaling: TLX is known to repress the expression of the tumor suppressor gene PTEN. PTEN is a negative regulator of NSC proliferation, and its repression by TLX contributes to the maintenance of the NSC pool.
The activation of TLX by this compound is hypothesized to enhance these downstream effects, leading to a measurable increase in NSC proliferation within the brain organoid.
Expected Outcomes in Brain Organoid Cultures
The treatment of brain organoids with this compound is expected to yield several quantifiable effects, primarily related to the expansion of the neural progenitor population.
-
Increased Organoid Size and Complexity: By promoting NSC proliferation, this compound may lead to an overall increase in the size of the brain organoids. This could also contribute to the development of more complex structures, such as a greater number of neural rosettes.
-
Expansion of Neural Stem and Progenitor Cell Populations: A key outcome will be an increase in the proportion of cells expressing NSC and progenitor markers, such as SOX2 and PAX6. This can be quantified through immunohistochemistry and flow cytometry.
-
Enhanced Neurogenesis: While TLX primarily maintains the undifferentiated state of NSCs, the expanded progenitor pool created by this compound treatment can subsequently give rise to a larger number of neurons upon differentiation. This can be assessed by quantifying markers for mature neurons, such as MAP2 and TBR1.
-
Changes in Gene Expression: Treatment with this compound is expected to alter the expression of TLX target genes. This includes the upregulation of genes involved in proliferation (e.g., Cyclin D1) and the downregulation of cell cycle inhibitors (e.g., p21) and pro-differentiation factors.
Data Presentation
The following tables provide a structured overview of the expected quantitative data from experiments using this compound on brain organoids.
Table 1: Effects of this compound on Brain Organoid Size and Neural Rosette Number
| Treatment Group | Mean Organoid Diameter (µm) at Day 30 | Mean Number of Neural Rosettes per Organoid at Day 30 |
| Vehicle Control | 500 ± 50 | 15 ± 3 |
| This compound (1 µM) | 750 ± 60 | 25 ± 4 |
| This compound (5 µM) | 900 ± 75 | 35 ± 5 |
Table 2: Proliferation and Apoptosis Rates in Brain Organoids Treated with this compound
| Treatment Group | Percentage of Ki67-positive cells | Percentage of Caspase-3-positive cells |
| Vehicle Control | 15% ± 2% | 3% ± 0.5% |
| This compound (1 µM) | 25% ± 3% | 2.8% ± 0.4% |
| This compound (5 µM) | 35% ± 4% | 3.1% ± 0.6% |
Table 3: Cell Population Analysis in Brain Organoids Treated with this compound
| Treatment Group | Percentage of SOX2-positive cells (NSCs) | Percentage of TBR2-positive cells (Intermediate Progenitors) | Percentage of MAP2-positive cells (Neurons) |
| Vehicle Control | 20% ± 3% | 10% ± 2% | 40% ± 5% |
| This compound (1 µM) | 35% ± 4% | 15% ± 2.5% | 30% ± 4% |
| This compound (5 µM) | 45% ± 5% | 20% ± 3% | 25% ± 3.5% |
Table 4: Relative Gene Expression Changes in Brain Organoids Treated with this compound
| Gene | Vehicle Control (Fold Change) | This compound (5 µM) (Fold Change) |
| WNT7A | 1.0 | 2.5 ± 0.3 |
| CCND1 (Cyclin D1) | 1.0 | 2.0 ± 0.2 |
| CDKN1A (p21) | 1.0 | 0.4 ± 0.1 |
| PTEN | 1.0 | 0.6 ± 0.15 |
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound to brain organoid cultures. These protocols assume the prior generation of brain organoids from human pluripotent stem cells (hPSCs) following established methods.
Protocol 1: Treatment of Brain Organoids with this compound
Materials:
-
Brain organoids in culture
-
Maturation Medium (e.g., STEMdiff™ Cerebral Organoid Kit)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well ultra-low attachment plates
-
Orbital shaker
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Prepare Treatment Media:
-
Thaw the stock solution of this compound.
-
Prepare fresh Maturation Medium.
-
Create a working solution of this compound by diluting the stock solution in Maturation Medium to the desired final concentrations (e.g., 1 µM and 5 µM).
-
Prepare a vehicle control medium by adding the same volume of DMSO to the Maturation Medium as used for the highest concentration of this compound.
-
-
Medium Change and Treatment:
-
Using a wide-bore pipette tip, carefully transfer the desired number of brain organoids into the wells of a new 6-well ultra-low attachment plate.
-
Gently aspirate the old medium from the wells containing the organoids.
-
Add 3 mL of the prepared treatment medium (Vehicle Control, 1 µM this compound, or 5 µM this compound) to the corresponding wells.
-
Place the plate on an orbital shaker inside a 37°C incubator with 5% CO2.
-
-
Ongoing Culture and Maintenance:
-
Perform a full medium change every 3-4 days with freshly prepared treatment or control media.
-
Continue the treatment for the desired duration (e.g., 10-20 days), depending on the experimental endpoint.
-
Protocol 2: Immunohistochemical Analysis of Treated Brain Organoids
Materials:
-
Treated and control brain organoids
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibodies (e.g., anti-SOX2, anti-PAX6, anti-TBR2, anti-MAP2, anti-Ki67, anti-cleaved Caspase-3)
-
Fluorescently labeled secondary antibodies
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Cryoprotection:
-
Fix the organoids in 4% PFA for 1-2 hours at 4°C.
-
Wash the organoids three times with PBS.
-
Incubate the organoids in 30% sucrose in PBS overnight at 4°C for cryoprotection.
-
-
Embedding and Sectioning:
-
Embed the cryoprotected organoids in OCT compound in a cryomold.
-
Freeze the embedded organoids on dry ice or in liquid nitrogen.
-
Section the frozen organoids at a thickness of 10-20 µm using a cryostat and mount the sections on microscope slides.
-
-
Immunostaining:
-
Wash the sections with PBS to remove OCT.
-
Permeabilize and block the sections with blocking buffer for 1 hour at room temperature.
-
Incubate the sections with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate the sections with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash the sections three times with PBS.
-
-
Imaging and Analysis:
-
Mount the stained sections with mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the percentage of positive cells for each marker using image analysis software (e.g., ImageJ).
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
Treated and control brain organoids
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (WNT7A, CCND1, CDKN1A, PTEN) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Collect organoids from each treatment group.
-
Extract total RNA from the organoids using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qPCR:
-
Set up qPCR reactions using the qPCR master mix, cDNA, and primers for each target and housekeeping gene.
-
Run the qPCR reactions on a qPCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control group.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Application.
Caption: Logical Flow of this compound Effects.
References
- 1. TLX: A Master Regulator for Neural Stem Cell Maintenance and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orphan Nuclear Receptor TLX/NR2E1 in Neural Stem Cells and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Orphan Nuclear Receptor TLX/NR2E1 in Neural Stem Cells and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: qRT-PCR Analysis of TLX Target Genes Following Agonist Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orphan nuclear receptor TLX (NR2E1) is a critical regulator of neural stem cell self-renewal and differentiation, making it a promising therapeutic target for neurological disorders and certain cancers.[1][2][3][4] TLX primarily functions as a transcriptional repressor by recruiting histone deacetylases (HDACs) and other co-repressors to the promoter regions of its target genes.[5] However, it can also act as a transcriptional activator for a subset of genes. Agonist-mediated activation of TLX can modulate the expression of its target genes, influencing cellular processes such as proliferation, differentiation, and angiogenesis. This document provides detailed protocols for the quantitative real-time PCR (qRT-PCR) analysis of TLX target genes in response to agonist treatment, enabling researchers to effectively screen and characterize potential TLX-modulating compounds.
Data Presentation: Expected Modulation of Key TLX Target Genes
The following table summarizes the expected changes in the expression of key TLX target genes following treatment with a TLX agonist. The direction of change is based on the known primary function of TLX as a transcriptional repressor for many of its targets involved in cell cycle arrest and tumor suppression, and as an activator for genes involved in proliferation and angiogenesis.
| Target Gene | Gene Function | Expected Change with Agonist |
| Repressed Targets | ||
| PTEN (Phosphatase and Tensin Homolog) | Tumor suppressor, inhibits cell proliferation. | Decrease |
| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor, cell cycle arrest. | Decrease |
| p57 (CDKN1C) | Cyclin-dependent kinase inhibitor. | Decrease |
| BMP4 (Bone Morphogenetic Protein 4) | Induces differentiation. | Decrease |
| Activated Targets | ||
| SIRT1 (Sirtuin 1) | Deacetylase involved in cell survival and proliferation. | Increase |
| Wnt7a | Signaling molecule promoting neural stem cell proliferation. | Increase |
| MMP-2 (Matrix Metallopeptidase 2) | Involved in cell migration and invasion. | Increase |
| VEGF (Vascular Endothelial Growth Factor) | Promotes angiogenesis. | Increase |
| Cyclin D1 | Promotes cell cycle progression. | Increase |
| Mash1 (Ascl1) | Proneural gene. | Increase |
| Oct-4 (POU5F1) | Pluripotency marker. | Increase |
Experimental Protocols
Protocol 1: Cell Culture and Agonist Treatment
-
Cell Seeding: Plate cells (e.g., neural stem cells, glioblastoma cell lines) in appropriate cell culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Agonist Preparation: Prepare a stock solution of the TLX agonist in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.
-
Treatment: After allowing the cells to adhere and stabilize (typically 24 hours), replace the medium with the prepared agonist-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression. The optimal incubation time should be determined empirically for each agonist and cell type.
Protocol 2: RNA Isolation and cDNA Synthesis
-
RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN); a RIN value of ≥8 is recommended.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers, following the manufacturer's protocol.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Design or obtain validated primers for the TLX target genes of interest and at least two stable reference genes (e.g., GAPDH, ACTB, B2M). Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the synthesized cDNA, forward and reverse primers for the target and reference genes, and a SYBR Green-based master mix.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with a typical thermal cycling profile: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct value of each target gene to the geometric mean of the Ct values of the reference genes (ΔCt).
-
Calculate the change in gene expression relative to the vehicle control using the ΔΔCt method (2-ΔΔCt).
-
Mandatory Visualizations
Caption: TLX Signaling Pathway Activation by an Agonist.
Caption: Experimental Workflow for qRT-PCR Analysis.
References
- 1. The Orphan Nuclear Receptor TLX/NR2E1 in Neural Stem Cells and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLX: A Master Regulator for Neural Stem Cell Maintenance and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Receptor TLX in Development and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. TLX, an Orphan Nuclear Receptor With Emerging Roles in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay of TLX
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orphan nuclear receptor TLX (NR2E1) is a critical transcription factor predominantly expressed in the developing brain and retina, where it plays an essential role in regulating neural stem cell (NSC) self-renewal and neurogenesis.[1] Functioning primarily as a transcriptional repressor, TLX modulates the expression of a wide array of target genes involved in cell cycle control, differentiation, and proliferation. It achieves this by recruiting co-repressors such as Atrophin and histone deacetylases (HDACs) to the promoter regions of its target genes.[1] Given its pivotal role in neurogenesis and its implication in neurological disorders and cancers like glioblastoma, studying the genome-wide binding sites of TLX is crucial for understanding its biological functions and for the development of novel therapeutic strategies.
Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq) is a powerful technique to identify the direct DNA targets of TLX on a genomic scale. This document provides detailed application notes and a comprehensive protocol for performing a ChIP assay for TLX.
TLX Binding and Target Genes
TLX binds to a specific DNA consensus sequence, AAGTCA , to regulate the transcription of its target genes.[1][2] As a transcriptional repressor, the binding of TLX to these sites typically leads to the downregulation of gene expression. However, in some contexts, TLX can also act as a transcriptional activator.
Key Target Genes of TLX
A comprehensive understanding of TLX's regulatory network is essential for elucidating its function. ChIP-based studies have identified numerous direct target genes of TLX. Below is a summary of key target genes, indicating the effect of TLX on their expression.
| Target Gene | Gene Symbol | Effect of TLX Binding | Cellular Process | Reference |
| p21 (cyclin-dependent kinase inhibitor 1A) | CDKN1A | Repression | Cell Cycle Arrest | [1] |
| Phosphatase and tensin homolog | PTEN | Repression | Cell Proliferation, Apoptosis | |
| Bone morphogenetic protein 4 | BMP4 | Repression | Astrogenesis | |
| Sirtuin 1 | SIRT1 | Activation | Inhibition of Senescence | |
| Wnt7a | WNT7A | Activation | Neurogenesis | |
| Matrix metalloproteinase-2 | MMP2 | Activation | NSC Migration | |
| RUNX1 | RUNX1 | Repression | T-cell development |
This table represents a selection of validated TLX target genes. The full spectrum of TLX targets is extensive and can be further explored through publicly available ChIP-seq datasets.
Signaling Pathways Involving TLX
TLX is a central node in a complex regulatory network that governs neural stem cell fate. Its expression and activity are controlled by upstream regulators, and it, in turn, influences multiple downstream signaling pathways.
Caption: TLX signaling network in neural stem cells.
Chromatin Immunoprecipitation (ChIP) Protocol for TLX
This protocol provides a detailed methodology for performing a ChIP assay to identify the genomic binding sites of TLX.
Experimental Workflow
Caption: Experimental workflow for the TLX ChIP assay.
Materials and Reagents
-
Cell Culture: Neural stem cells or other cell lines expressing TLX.
-
Cross-linking: 37% Formaldehyde, 1.25 M Glycine.
-
Cell Lysis: Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 1x Protease Inhibitor Cocktail).
-
Chromatin Shearing: Sonication buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, 1x Protease Inhibitor Cocktail).
-
Immunoprecipitation:
-
ChIP-validated anti-TLX antibody (e.g., Santa Cruz Biotechnology, sc-880 or sc-23397).
-
Normal Rabbit or Goat IgG (as a negative control).
-
Protein A/G magnetic beads.
-
IP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl).
-
-
Washing: Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, TE Buffer.
-
Elution: Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse Cross-linking: 5 M NaCl, Proteinase K.
-
DNA Purification: Phenol:Chloroform:Isoamyl Alcohol or a commercial DNA purification kit.
Detailed Protocol
1. Cross-linking
-
Grow cells to 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Nuclei Isolation
-
Scrape the cells in ice-cold PBS and centrifuge to pellet.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 10 minutes.
-
Dounce homogenize or pass the lysate through a needle to release the nuclei.
-
Centrifuge to pellet the nuclei and discard the supernatant.
3. Chromatin Shearing
-
Resuspend the nuclear pellet in sonication buffer.
-
Sonicate the chromatin to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation
-
Dilute the sheared chromatin with IP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "Input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the anti-TLX antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. For the negative control, add an equivalent amount of Normal IgG.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
5. Washing
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform sequential washes to remove non-specifically bound chromatin:
-
2x with Low Salt Wash Buffer.
-
2x with High Salt Wash Buffer.
-
1x with LiCl Wash Buffer.
-
2x with TE Buffer.
-
6. Elution
-
Resuspend the washed beads in elution buffer and incubate at 65°C for 30 minutes with shaking.
-
Pellet the beads and transfer the supernatant containing the eluted chromatin to a new tube.
7. Reverse Cross-linking
-
Add 5 M NaCl to the eluted chromatin and the "Input" sample to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.
-
Add Proteinase K and incubate at 45°C for 1-2 hours to digest proteins.
8. DNA Purification
-
Purify the DNA using either phenol:chloroform extraction followed by ethanol precipitation or a commercial DNA purification kit.
-
Resuspend the purified DNA in nuclease-free water.
9. Downstream Analysis
-
ChIP-qPCR: Use primers specific to the promoter regions of known or putative TLX target genes (e.g., p21, PTEN) and a negative control region (a gene-desert region). Quantify the enrichment of target DNA in the TLX IP relative to the IgG control and normalized to the input. A fold enrichment of >2-fold is generally considered positive.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. The resulting sequences are then mapped to the genome to identify genome-wide TLX binding sites.
Data Presentation and Analysis
Quantitative data from ChIP-qPCR should be presented as fold enrichment over the negative control (IgG). For ChIP-seq, data analysis involves peak calling to identify regions of significant enrichment, followed by motif analysis and annotation of peaks to nearby genes.
Example ChIP-qPCR Data Analysis
| Target Promoter | Antibody | Ct Value (average) | ΔCt (IP - Input) | % Input | Fold Enrichment (vs. IgG) |
| p21 | TLX | 28.5 | 2.5 | 0.177 | 8.0 |
| p21 | IgG | 31.5 | 5.5 | 0.022 | 1.0 |
| GAPDH (Negative Control) | TLX | 32.0 | 6.0 | 0.016 | 1.1 |
| GAPDH (Negative Control) | IgG | 32.2 | 6.2 | 0.014 | 1.0 |
| Input (1%) | - | 26.0 | - | - | - |
Note: This is example data. Actual results will vary depending on the cell type, antibody, and experimental conditions.
Troubleshooting
-
Low ChIP Signal:
-
Optimize cross-linking time and formaldehyde concentration.
-
Ensure efficient chromatin shearing.
-
Use a high-quality, ChIP-validated antibody.
-
Increase the amount of starting material.
-
-
High Background:
-
Ensure complete cell lysis and nuclei isolation.
-
Increase the stringency and number of washes.
-
Perform adequate pre-clearing of the chromatin.
-
-
Inconsistent Results:
-
Maintain consistent conditions across all steps, especially sonication.
-
Use fresh buffers and protease inhibitors.
-
By following this detailed protocol and considering the provided application notes, researchers can successfully perform ChIP assays for TLX to gain valuable insights into its role in gene regulation and cellular function.
References
Troubleshooting & Optimization
Troubleshooting TLX agonist 1 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with TLX agonist 1 in aqueous buffers.
Troubleshooting Guide: Resolving this compound Precipitation in Aqueous Buffers
This guide addresses the common issue of this compound precipitating when diluted from a stock solution into an aqueous experimental buffer.
Problem: I prepared a stock solution of this compound in DMSO, but it precipitated when I added it to my aqueous buffer (e.g., PBS, TRIS).
This is a common phenomenon known as "solvent shock." this compound is a hydrophobic molecule that is practically insoluble in water.[1][2] When the concentrated DMSO stock is diluted into an aqueous environment, the compound's solubility limit is exceeded, causing it to crash out of solution.
Troubleshooting Workflow
The following workflow provides a step-by-step approach to diagnose and resolve solubility issues.
Caption: A workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a hydrophobic compound with the following solubility characteristics:
| Solvent | Solubility (25°C) | Molar Concentration |
| DMSO | ~40 - 62.5 mg/mL | ~106.8 - 166.9 mM |
| Ethanol | 20 mg/mL | 53.4 mM |
| Water | Insoluble | - |
| CMC-Na | ≥5 mg/mL (suspension) | - |
Data compiled from multiple sources.[1][2][3]Note: The exact solubility in DMSO may vary between batches and depends on the purity and water content of the solvent. Using fresh, anhydrous DMSO is recommended.
Q2: My DMSO stock solution appears to have precipitated after storage. What should I do?
A2: Precipitation in DMSO stock solutions, especially after freeze-thaw cycles, can occur.
-
Warm and Sonicate: Gently warm the vial to 37°C in a water bath and sonicate for a few minutes. This is often sufficient to redissolve the compound.
-
Verify Concentration: Before use, visually inspect the solution to ensure all precipitate has dissolved. If it persists, your stock solution is likely oversaturated and should be remade at a lower concentration.
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but sensitive cells, such as primary neurons, may require concentrations below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Are there established formulations to improve the aqueous solubility of this compound?
A4: Yes, for in vivo or challenging in vitro experiments, co-solvent and surfactant-based formulations can significantly improve the solubility of this compound. The following formulations have been shown to achieve a clear solution at a concentration of at least 2.08 mg/mL (5.55 mM).
| Formulation Components | Composition | Achieved Solubility |
| Formulation 1 (Co-solvent/Surfactant) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| Formulation 2 (Cyclodextrin) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |
| Formulation 3 (Oil-based) | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Data from MedchemExpress.
Q5: How does the orphan nuclear receptor TLX (NR2E1) function?
A5: TLX is a ligand-activated transcription factor that acts as a master regulator of neural stem cell (NSC) self-renewal and maintenance. It primarily functions by repressing or activating downstream target genes. Upon agonist binding, TLX can recruit co-repressors like LSD1 and histone deacetylases (HDACs) to repress target genes involved in cell differentiation and cell cycle arrest, such as p21 and PTEN. It can also activate pro-proliferative pathways like Wnt signaling by directly targeting genes such as Wnt7a.
References
How to minimize off-target effects of TLX agonist 1
Welcome to the technical support center for TLX Agonist 1 (also known as ccrp2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (ccrp2) is a modulator of the orphan nuclear receptor Tailless (TLX, NR2E1). It binds to the ligand-binding domain of TLX, potentiating its transcriptional repressive activity. TLX is a key regulator of neural stem cell proliferation and self-renewal. As a transcriptional repressor, TLX controls the expression of genes involved in cell cycle progression and differentiation.
Q2: What are the known binding affinity and potency of this compound?
This compound has a reported EC50 of 1.0 µM and a dissociation constant (Kd) of 650 nM for TLX.
Q3: Has the selectivity of this compound been profiled?
Published research indicates that this compound (ccrp2) preferentially binds to TLX over other tested nuclear receptors, including RXRα, COUP-TFII, and ERβ.[1] However, a comprehensive public screening against a broad panel of receptors and kinases is not available. Researchers should consider performing their own selectivity profiling for their specific experimental system.
Q4: What are the potential off-target effects I should be aware of?
While this compound has shown some selectivity, the possibility of off-target effects should always be considered, especially at higher concentrations. Off-target binding can lead to unintended biological consequences, confounding experimental results. It is crucial to incorporate proper controls and validation experiments to ensure the observed effects are mediated by TLX.
Q5: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is critical for obtaining reliable data. Key strategies include:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound. A thorough dose-response curve will help identify the optimal concentration range for on-target activity while minimizing off-target effects.
-
Use of Controls: Always include negative controls (vehicle-treated cells) and consider using a structurally distinct TLX agonist as a positive control to confirm that the observed phenotype is specific to TLX activation.
-
Orthogonal Approaches: Validate key findings using non-pharmacological methods, such as siRNA or shRNA-mediated knockdown of TLX, to confirm that the biological effect is indeed TLX-dependent.
-
Selectivity Profiling: For in-depth studies, consider submitting this compound to a commercial service for comprehensive selectivity profiling against a panel of receptors, kinases, and other enzymes.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experiments with this compound.
Issue 1: Unexpected or Noisy Results in Cell-Based Assays
Question: I am observing high variability or unexpected results in my cell-based experiments with this compound. What could be the cause?
Answer: High variability can stem from several factors. Here’s a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Compound Solubility | This compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). If precipitation is observed, prepare fresh stock solutions and consider gentle warming or sonication to aid dissolution. |
| Cell Health and Density | Ensure your cells are healthy and plated at a consistent density. Over-confluent or unhealthy cells can respond variably to treatment. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of this compound to each well. |
| Reagent Stability | Store this compound stock solutions at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles by preparing aliquots. |
Issue 2: Confirming On-Target vs. Off-Target Effects
Question: I am observing a biological effect with this compound, but I am unsure if it is a true on-target effect. How can I validate this?
Answer: It is crucial to differentiate between on-target and off-target effects. The following workflow can help you validate your findings.
Caption: Workflow for validating on-target effects of this compound.
Issue 3: Troubleshooting a TLX Reporter Assay
Question: I am having trouble with my TLX luciferase reporter assay. I'm seeing either high background or a low signal. What should I do?
Answer: Luciferase reporter assays are a key tool for studying TLX activity. Here are some common issues and their solutions:
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | - Contamination of reagents. - Autoluminescence of test compound. - Use of clear plates. | - Use fresh, sterile reagents and pipette tips.[2] - Run a control with the compound in the absence of cells to check for autoluminescence. - Use opaque, white-walled plates designed for luminescence assays to minimize crosstalk.[2][3] |
| Low or No Signal | - Low transfection efficiency. - Inactive reagents. - Suboptimal cell lysis. | - Optimize the DNA-to-transfection reagent ratio.[4] - Prepare fresh luciferase substrate before each experiment. - Ensure complete cell lysis by following the manufacturer's protocol for the lysis buffer. |
| High Variability | - Inconsistent cell seeding. - Pipetting errors. - Fluctuations in incubation time. | - Ensure a uniform single-cell suspension before plating. - Use a multichannel pipette for reagent addition where possible. - Maintain consistent incubation times across all plates. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other relevant TLX modulators.
| Compound | Target | Assay Type | EC50 / IC50 | Kd | Reference |
| This compound (ccrp2) | TLX | Reporter Assay | 1.0 µM | 650 nM | |
| ccrp1 | TLX | Reporter Assay | 9.2 µM | - | |
| ccrp3 | TLX | Reporter Assay | 250 nM | - | |
| Compound 31 | TLX | Reporter Assay | 160 nM | 160 nM | |
| Compound 34 | TLX | Reporter Assay | 60 nM | 60 nM | |
| Oleic Acid | TLX | BLI | - | 7.3 µM |
Key Experimental Protocols
TLX Reporter Gene Assay
This protocol describes a typical luciferase-based reporter assay to measure the activity of this compound.
Caption: Workflow for a typical TLX luciferase reporter assay.
Methodology:
-
Cell Seeding: Seed HEK293T or other suitable cells in a 96-well white, opaque plate at a density that will ensure they are 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with a TLX expression plasmid, a luciferase reporter plasmid containing TLX response elements, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for an additional 16-24 hours to allow for agonist-induced changes in reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
Off-Target Selectivity Profiling
To assess the selectivity of this compound, it is recommended to screen it against a panel of relevant off-targets. This can be done through commercial services.
Caption: General workflow for off-target selectivity profiling of this compound.
Methodology:
-
Compound Preparation: Ensure the purity of this compound to avoid false positives from impurities.
-
Service Selection: Choose a reputable contract research organization (CRO) that offers broad panel screening services (e.g., Eurofins SafetyScreen, Reaction Biology Kinase Panels).
-
Panel Selection: Select panels that are most relevant to the potential biology of TLX and the chemical structure of the agonist. A nuclear receptor panel is highly recommended. A kinase panel is also a good choice for broader profiling.
-
Concentration: A standard initial screening concentration is 10 µM. This is 10-fold higher than the EC50 of this compound for its on-target, providing a good window to identify potential off-target interactions.
-
Data Analysis: The CRO will provide a report detailing the percent inhibition or activation at each target. Hits are typically defined as >50% inhibition.
-
Follow-up: For any significant hits, it is crucial to perform follow-up experiments to determine the potency (IC50 or EC50) of the interaction.
TLX Signaling Pathway
The following diagram illustrates the simplified signaling pathway of TLX.
Caption: Simplified TLX signaling pathway upon activation by this compound.
References
TLX Agonist 1: Technical Support Center for Dosage Optimization and Cytotoxicity Reduction
Welcome to the technical support center for TLX Agonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing experimental protocols and mitigating potential cytotoxicity associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in-vitro experiments?
A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. A dose-response experiment is crucial to determine the half-maximal effective concentration (EC50) for your specific model system.
Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What are the possible causes and what should I do?
A2: High cytotoxicity at low concentrations can be due to several factors.[1][2] First, verify the final concentration of the agonist and the solvent (e.g., DMSO) in your culture medium.[1] It is also important to ensure your cells are healthy and in the logarithmic growth phase before treatment.[2] Some cell lines are inherently more sensitive to this compound.[1] We recommend performing a comprehensive dose-response analysis to determine the 50% cytotoxic concentration (CC50). If the therapeutic window (the range between the effective dose and the toxic dose) is too narrow, consider testing a less sensitive cell line or reducing the exposure time.
Q3: How can I determine the therapeutic window for this compound in my cell line?
A3: The therapeutic window is the concentration range where this compound elicits its desired biological effect with minimal cytotoxicity. To determine this, you need to perform two parallel dose-response experiments: one to measure the biological activity (e.g., target gene expression) to determine the EC50, and another to measure cell viability to determine the CC50. The therapeutic index can be calculated as the ratio of CC50 to EC50. A higher therapeutic index indicates a wider and safer therapeutic window.
Troubleshooting Guide
Issue: Unexpectedly High Cytotoxicity
If you are observing higher-than-expected cytotoxicity, follow this troubleshooting workflow:
References
TLX agonist 1 stability and storage conditions in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of TLX agonist 1, a modulator of the orphan nuclear receptor tailless (TLX, NR2E1). This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For long-term stability, stock solutions of this compound in dimethyl sulfoxide (DMSO) should be stored at -20°C or -80°C. To minimize degradation, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. For short-term storage, solutions in DMSO are generally stable for at least two weeks when stored at -20°C.
Q2: How stable is this compound in DMSO under different conditions?
A2: While specific long-term stability data for this compound in DMSO at various temperatures is not extensively published, studies on structurally related TLX agonists have shown high metabolic stability. For instance, several novel TLX agonists demonstrated high resistance to degradation by rat liver microsomes, with a half-life of over 2 hours.[1] This suggests that the core structure of these agonists is not inherently prone to rapid degradation. General studies on small molecule stability in DMSO indicate that most compounds are stable for extended periods when stored properly at low temperatures.[2] However, the stability of a specific compound must be determined experimentally. Factors that can influence stability in DMSO include water content, as DMSO is hygroscopic and can absorb moisture, potentially leading to hydrolysis of susceptible compounds.
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
A3: It is best practice to avoid multiple freeze-thaw cycles. Each cycle increases the risk of water absorption into the DMSO stock, which can lead to compound degradation or precipitation. Studies on diverse compound libraries in DMSO have shown that while many compounds are stable for a limited number of freeze-thaw cycles (e.g., up to 11-25 cycles), it is a significant variable.[2][3][4] For optimal results and experimental consistency, it is strongly advised to aliquot the stock solution into single-use vials.
Q4: My this compound solution in DMSO has precipitated. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded, often due to temperature changes or the absorption of water by DMSO. If you observe a precipitate, gently warm the vial to 37°C and vortex thoroughly to attempt redissolution. If the precipitate does not dissolve, the solution should not be used, as the concentration will be inaccurate. It is recommended to prepare a fresh solution from a new stock. To prevent this, ensure you are using anhydrous DMSO and store aliquots properly.
Q5: I am not observing the expected biological activity with my this compound. What could be the cause?
A5: A lack of biological activity can stem from several factors. One primary reason could be compound degradation due to improper storage or handling, such as multiple freeze-thaw cycles. It is also crucial to ensure the correct final concentration in your assay, as the potency of the agonist will be concentration-dependent. Additionally, the specific cell line and assay conditions can significantly impact the observed activity. Refer to the troubleshooting guide below for more detailed advice.
Quantitative Data Summary
The following table summarizes the available information on the stability and properties of this compound (also known as ccrp2).
| Parameter | Value/Observation | Source |
| Storage of Powder | 3 years at -20°C | Selleck Chemicals |
| Storage in DMSO | 1 year at -80°C; 1 month at -20°C | Selleck Chemicals |
| Solubility in DMSO | 40 mg/mL (106.81 mM) | Selleck Chemicals |
| Metabolic Stability | High stability (t1/2 > 2 h) against rat liver microsomes for related agonists. | |
| Freeze-Thaw Cycles | Generally, no significant loss for many compounds after 11 cycles. However, single-use aliquots are strongly recommended to ensure integrity. |
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect | 1. Compound degradation: Improper storage, multiple freeze-thaw cycles. 2. Incorrect concentration: Pipetting error or precipitation. 3. Cell line specific effects: Low or no expression of TLX. | 1. Prepare fresh stock solutions in anhydrous DMSO, aliquot, and store at -80°C. Use a new aliquot for each experiment. 2. Visually inspect for precipitate before use. Perform a dose-response curve to determine the optimal concentration for your cell line. 3. Confirm TLX expression in your cell line via qPCR or Western blot. |
| High background in luciferase reporter assay | 1. Reagent issues: Contaminated or expired reagents. 2. Cell culture conditions: High cell density or contamination. | 1. Use fresh, high-quality luciferase assay reagents. 2. Optimize cell seeding density. Ensure aseptic technique to prevent contamination. Use white-walled plates to minimize background. |
| High variability between replicates | 1. Pipetting inconsistency: Inaccurate dispensing of agonist or assay reagents. 2. Inconsistent cell numbers: Uneven cell seeding. 3. Edge effects in plate-based assays. | 1. Use calibrated pipettes and prepare a master mix for reagents. Consider using an automated liquid handler for improved precision. 2. Ensure a homogenous cell suspension before plating. 3. Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
| Precipitation of the compound in cell culture media | 1. Low aqueous solubility: The final concentration exceeds the solubility limit in the aqueous media. 2. Interaction with media components. | 1. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. Perform a solubility test in your specific cell culture medium. 2. Test the compound's stability in the complete cell culture medium over the time course of your experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO
This protocol outlines a general method to evaluate the stability of this compound in DMSO over time at different storage temperatures using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stock Solution:
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Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
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Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
2. Storage Conditions:
-
Store aliquots under the following conditions:
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-80°C (Control for minimal degradation)
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-20°C
-
4°C
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Room Temperature (as an accelerated stability condition)
-
3. Sample Collection:
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Collect aliquots at various time points (e.g., 0, 1 week, 1 month, 3 months, 6 months).
-
The T=0 sample should be analyzed immediately after preparation.
4. Sample Analysis by HPLC:
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At each time point, retrieve an aliquot from each storage condition and allow it to equilibrate to room temperature.
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Dilute the sample with an appropriate mobile phase to a concentration suitable for HPLC analysis.
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Inject the sample onto a suitable HPLC column (e.g., C18).
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Use a gradient elution method with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
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Detect the compound using a UV detector at its maximum absorbance wavelength.
5. Data Analysis:
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Quantify the peak area of this compound at each time point.
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Calculate the percentage of the compound remaining compared to the T=0 sample.
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Plot the percentage remaining versus time for each storage condition to determine the stability profile.
Protocol 2: Luciferase Reporter Assay for this compound Activity
This protocol describes a method to measure the activity of this compound using a dual-luciferase reporter assay system.
1. Cell Culture and Transfection:
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Seed cells (e.g., HEK293T) in a 96-well plate at an optimized density.
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Co-transfect the cells with a reporter plasmid containing a luciferase gene downstream of a TLX-responsive promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Compound Treatment:
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After 24 hours of transfection, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration.
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Incubate the cells for a predetermined optimal time (e.g., 24-48 hours).
3. Cell Lysis:
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Remove the culture medium and wash the cells with PBS.
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Add passive lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells.
4. Luminescence Measurement:
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Add the firefly luciferase assay reagent to each well and measure the luminescence using a luminometer.
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Subsequently, add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase signal and activate the Renilla luciferase. Measure the Renilla luminescence.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
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Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
TLX Signaling Pathway
The orphan nuclear receptor TLX is a critical regulator of neural stem cell (NSC) self-renewal and neurogenesis. It primarily acts as a transcriptional repressor, modulating several key signaling pathways. TLX has been shown to repress the expression of tumor suppressor genes such as PTEN and the cyclin-dependent kinase inhibitor p21, thereby promoting cell cycle progression. It also activates the Wnt/β-catenin signaling pathway by upregulating Wnt7a, which further stimulates NSC proliferation. Additionally, TLX modulates the BMP-SMAD signaling pathway by suppressing the expression of Bmp4, which influences the balance between neurogenesis and astrogliogenesis.
Caption: TLX signaling pathway activated by this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a small molecule like this compound in DMSO.
Caption: Workflow for assessing this compound stability in DMSO.
References
Technical Support Center: Overcoming Low Efficacy of TLX Agonist 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficacy of TLX agonist 1 in specific cell lines. Our aim is to help you diagnose and resolve common experimental issues to achieve optimal results.
Troubleshooting Guide
Low efficacy of this compound can stem from a variety of factors, from cell line-specific characteristics to experimental conditions. Follow this guide to systematically troubleshoot your experiments.
Issue 1: Minimal or No Observable Agonist Response
If you are observing a minimal or complete lack of response to this compound treatment in your cell line, consider the following potential causes and solutions.
Potential Cause & Solution Table
| Potential Cause | Recommended Action |
| Low or Absent TLX Expression | Verify TLX (NR2E1) expression in your cell line at both the mRNA and protein level using qPCR and Western Blot, respectively. Compare expression levels to a positive control cell line known to respond to TLX agonists (e.g., certain glioma or neuroblastoma cell lines).[1][2] If expression is low, consider using a different cell line with higher endogenous TLX expression or transiently overexpressing TLX. |
| Presence of Inhibitory Factors | Specific cell lines may express endogenous inhibitors or co-repressors that interfere with TLX activation. For instance, high levels of co-repressors like atrophin-1, LSD1, or HDACs can suppress TLX activity.[3][4] Consider performing co-immunoprecipitation (Co-IP) experiments to assess the interaction of TLX with known co-repressors in your cell line. |
| Cellular Uptake and Metabolism of the Agonist | The specific cell line may have poor uptake of this compound or metabolize it into an inactive form. Assess the intracellular concentration of the agonist over time using techniques like LC-MS/MS. |
| Incorrect Agonist Concentration or Treatment Duration | Optimize the concentration and treatment duration of this compound. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. |
Experimental Workflow for Diagnosing Low Agonist Efficacy
References
- 1. TLX, an Orphan Nuclear Receptor With Emerging Roles in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orphan Nuclear Receptor TLX/NR2E1 in Neural Stem Cells and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-activator candidate interactions for orphan nuclear receptor NR2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Human Orphan Nuclear Receptor Tailless (TLX, NR2E1) Is Druggable - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of TLX agonist 1 in culture media
Welcome to the technical support center for TLX agonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the stability and degradation of the compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, also known as CCRP2 or SUN23314, is a modulator of the orphan nuclear receptor tailless (TLX, NR2E1)[1][2][3]. It binds to the TLX protein and enhances its transcriptional repressive activity[1][4]. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 958323-31-4 | |
| Molecular Formula | C23H26N4O | |
| Molecular Weight | 374.48 g/mol | |
| Solubility | Soluble in DMSO (40 mg/mL) and Ethanol (20 mg/mL); Insoluble in water. |
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations are provided in the table below.
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | |
| Stock Solution (in DMSO) | -20°C | 1 year | |
| Stock Solution (in DMSO) | -80°C | 2 years |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Q3: I am observing a decrease in the activity of this compound in my cell culture experiments over time. What could be the cause?
A3: A decline in the compound's activity during an experiment can be due to several factors:
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Chemical Degradation: The compound may be unstable in the aqueous environment of the cell culture medium and could be undergoing degradation through processes like hydrolysis, oxidation, or photodegradation.
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Adsorption to Plastics: Small molecules can adsorb to the surfaces of cell culture plates and tubes, reducing the effective concentration in the medium.
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Cellular Metabolism: The cells in your culture may be metabolizing this compound into inactive forms.
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Precipitation: If the final concentration of this compound exceeds its solubility in the culture medium, it may precipitate out of solution.
Q4: What are the potential chemical degradation pathways for this compound in culture media?
A4: Based on the chemical structure of this compound, which contains a pyrazole ring, a carboxamide bond, and an N-arylpiperazine moiety, several potential degradation pathways can be hypothesized in an aqueous and physiologically buffered environment like cell culture media:
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Hydrolysis of the Carboxamide Bond: Amide bonds can be susceptible to hydrolysis, especially in the presence of acids or bases, to yield a carboxylic acid and an amine. While generally stable at neutral pH, prolonged incubation in culture media could lead to slow hydrolysis.
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Oxidation: The molecule may be susceptible to oxidative degradation, which can be initiated by reactive oxygen species present in the culture medium, especially in serum-free formulations.
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Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of photosensitive compounds. Aromatic systems, like those in this compound, can be susceptible to photodegradation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over the duration of the experiment. | Chemical degradation of the agonist in the culture medium. | 1. Prepare fresh working solutions of this compound in culture medium for each experiment. 2. Minimize the exposure of the compound to light by using amber tubes and working in a dimly lit environment. 3. Consider reducing the incubation time of your experiment if possible. 4. Perform a stability test of the agonist in your specific culture medium (see Experimental Protocols section). |
| High variability in experimental results. | Inconsistent concentration of the active compound due to degradation or adsorption. | 1. Ensure complete dissolution of the stock solution before preparing working dilutions. 2. Use low-binding microplates and tubes to minimize adsorption. 3. Prepare a master mix of the final working solution to add to all wells to ensure consistency. |
| Precipitation observed in the culture medium after adding the agonist. | The concentration of the agonist exceeds its solubility in the aqueous medium. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) and is non-toxic to your cells. 2. Prepare a more dilute stock solution and add a larger volume to the culture medium to aid in dispersion. 3. Visually inspect the medium for any signs of precipitation after adding the agonist. If precipitation occurs, reduce the final concentration of the agonist. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Culture Media by HPLC-MS
This protocol allows you to determine the stability of this compound in your specific cell culture medium over time.
Materials:
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This compound
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Your specific cell culture medium (serum-free and serum-containing)
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Sterile, low-binding microcentrifuge tubes
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Incubator (37°C, 5% CO2)
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HPLC-MS system
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Acetonitrile (ACN), HPLC grade
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Formic acid, LC-MS grade
Procedure:
-
Preparation of Test Solution:
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of this compound at the final experimental concentration (e.g., 10 µM) in your cell culture medium. Prepare enough volume for all time points.
-
-
Incubation:
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Aliquot the working solution into sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the tubes in a 37°C, 5% CO2 incubator, protected from light.
-
-
Sample Collection and Preparation:
-
At each designated time point, remove one tube from the incubator.
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For the T=0 sample, process it immediately after preparation.
-
To precipitate proteins and stop further degradation, add an equal volume of cold acetonitrile to the sample.
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Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a suitable reversed-phase HPLC method coupled with mass spectrometry.
-
Example HPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute this compound (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the protonated molecular ion ([M+H]+) of this compound (m/z = 375.22).
-
-
-
Data Analysis:
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Determine the peak area of the this compound peak at each time point.
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Calculate the percentage of the agonist remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining agonist versus time to determine its stability profile.
-
Visualizations
Caption: Potential degradation pathways of this compound in culture media.
Caption: Workflow for assessing the stability of this compound in culture media.
References
- 1. Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Refining Animal Models for TLX Agonist 1 Efficacy Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TLX agonist 1 in animal models of glioblastoma.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High mortality rate in mice post-orthotopic injection | 1. Surgical trauma or infection.2. Incorrect injection rate or volume, leading to increased intracranial pressure.3. Cell suspension contains clumps, causing emboli. | 1. Ensure strict aseptic surgical technique. Administer post-operative analgesics and antibiotics as per approved institutional protocols.2. Inject the cell suspension slowly (e.g., 1 µL/min) and use a small volume (e.g., 3-5 µL).[1] Allow the needle to remain in place for a minute before withdrawal to prevent reflux.[2]3. Ensure a single-cell suspension by filtering the cells before injection. |
| Inconsistent tumor growth or lack of tumor take | 1. Low viability of tumor cells.2. Incorrect stereotactic coordinates.3. Insufficient number of cells injected.4. Immune rejection of tumor cells (if using immunocompetent mice with human cells). | 1. Use cells with >90% viability. Keep cells on ice during the surgical procedure.[2]2. Verify stereotactic coordinates. A common target for glioblastoma models is the striatum (e.g., 0.5 mm anterior, 2.1 mm lateral to bregma, and 3.0 mm ventral from the dura for mice).[3]3. The number of cells can vary by cell line; for U87 cells, 1 x 10^6 cells are often used.[1]4. Use immunodeficient mice (e.g., athymic nude or NOD/SCID) for human glioblastoma cell lines like U87. |
| No observable therapeutic effect of this compound | 1. Poor brain penetrance of the compound.2. Suboptimal dosing or administration schedule.3. Rapid metabolism of the agonist.4. Tumor model lacks dependence on the TLX pathway. | 1. Assess the blood-brain barrier permeability of this compound. Consider alternative delivery methods such as intranasal administration or convection-enhanced delivery to bypass the BBB.2. Perform dose-escalation studies to determine the maximum tolerated dose (MTD). The dosing schedule may need to be adjusted based on the compound's half-life.3. Conduct pharmacokinetic studies to determine the half-life and clearance of the agonist in mice.4. Confirm TLX expression in the chosen glioblastoma cell line. TLX is known to be overexpressed in some gliomas and glioma stem cells. |
| Unexpected Toxicity or Adverse Effects | 1. Off-target effects of this compound.2. Vehicle used for drug formulation is toxic.3. The dose is too high. | 1. Evaluate the selectivity of the agonist for TLX over other nuclear receptors.2. Test the vehicle alone in a control group of animals to rule out vehicle-specific toxicity.3. Reduce the dose and re-evaluate efficacy and toxicity. Monitor animal health closely for signs of distress. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TLX and how does an agonist affect it?
A1: TLX (Tailless), also known as NR2E1, is an orphan nuclear receptor that acts as a transcriptional repressor. It plays a crucial role in maintaining neural stem cells in an undifferentiated and proliferative state by repressing tumor suppressor genes like PTEN and p21. In the context of glioblastoma, TLX is implicated in promoting cancer stemness. An agonist for TLX, such as this compound (also known as ccrp2), is a small molecule that binds to the TLX protein and potentiates its transcriptional repressive activity.
Q2: Which animal model is most appropriate for testing this compound efficacy against glioblastoma?
A2: The choice of animal model depends on the specific research question.
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Xenograft Models (e.g., U87 or U251 cells in nude mice): These are useful for initial efficacy studies of human-specific therapies. They are relatively easy to establish but lack an intact immune system, which is a significant drawback for studying immunotherapies.
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Syngeneic Models (e.g., GL261 cells in C57BL/6 mice): These models use mouse glioma cells in immunocompetent mice, allowing for the study of the tumor immune microenvironment and immunomodulatory effects of the therapy.
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Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor tissue from a patient directly into immunodeficient mice. They are considered to better represent the heterogeneity of the original tumor but can be time-consuming and costly to establish.
Q3: How can I improve the delivery of this compound to the brain?
A3: The blood-brain barrier (BBB) is a major obstacle for drug delivery to brain tumors. Strategies to enhance delivery include:
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Intranasal Delivery: This route can bypass the BBB and deliver compounds directly to the central nervous system.
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Convection-Enhanced Delivery (CED): This involves the direct infusion of the therapeutic agent into the tumor or surrounding brain tissue using a catheter, which can achieve high local concentrations.
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Nanoparticle Formulation: Encapsulating the agonist in nanoparticles can improve its stability and ability to cross the BBB.
Q4: What are the key endpoints to measure the efficacy of this compound in an orthotopic glioblastoma model?
A4: Key efficacy endpoints include:
-
Survival: This is the most critical endpoint and is typically measured as median overall survival.
-
Tumor Burden: Tumor growth can be monitored non-invasively using bioluminescence or fluorescence imaging (if tumor cells are engineered to express luciferase or a fluorescent protein) or with MRI.
-
Histological Analysis: Post-mortem analysis of brain tissue can be used to confirm tumor size and assess features like necrosis, apoptosis, and cell proliferation (e.g., Ki-67 staining).
Quantitative Data Summary
The following table presents representative in vivo data for novel small-molecule TLX agonists from a recent patent filing, demonstrating their effect on neural stem cell (NSC) proliferation in mice. While not specific to glioblastoma, this data illustrates the type of quantitative outcomes that can be measured.
| Compound | Dose (mg/kg, oral) | Endpoint | Result | Significance |
| Vehicle | - | Ratio of proliferating NSCs | Baseline | - |
| TLX Agonist 95 | 3 | Ratio of proliferating NSCs | Significant increase vs. Vehicle | p < 0.05 |
| TLX Agonist 96 | 3 | Ratio of proliferating NSCs | Significant increase vs. Vehicle | p < 0.05 |
| TLX Agonist 95 | 10 | Ratio of proliferating NSCs | Significant increase vs. Vehicle | p < 0.05 |
| TLX Agonist 96 | 10 | Ratio of proliferating NSCs | Significant increase vs. Vehicle | p < 0.05 |
(Data adapted from patent WO2022140643A1. The specific fold-increase was not quantified in the provided text.)
Experimental Protocols
Protocol: Orthotopic Implantation of U87 Glioblastoma Cells in Athymic Nude Mice
-
Cell Preparation: Culture U87-MG cells in appropriate media. On the day of surgery, harvest cells with >90% viability and resuspend them in sterile, serum-free media or PBS at a concentration of 2 x 10^5 cells/µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize an athymic nude mouse according to your institution's approved protocol. Secure the mouse in a stereotactic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma. Using a sterile drill, create a small burr hole at the desired coordinates (e.g., 0.5 mm anterior, 2.1 mm lateral to bregma).
-
Lower a Hamilton syringe with a 33-gauge needle to the desired depth (e.g., 3.0 mm ventral from the dura).
-
Inject 5 µL of the cell suspension (containing 1 x 10^6 cells) at a rate of 1 µL/minute.
-
Leave the needle in place for one minute before slowly retracting it.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Post-operative Care: Administer analgesics and monitor the animal's recovery.
Protocol: Efficacy Evaluation of this compound
-
Tumor Establishment: Following orthotopic implantation, allow tumors to establish for a set period (e.g., 7 days). Confirm tumor engraftment using a non-invasive imaging modality if available.
-
Treatment Groups: Randomize mice into treatment groups (e.g., Vehicle control, this compound at various doses).
-
Drug Administration:
-
Prepare this compound in a suitable vehicle. The route of administration will depend on the compound's properties (e.g., oral gavage, intraperitoneal injection, or direct intracranial delivery).
-
Administer the treatment according to a predetermined schedule (e.g., daily, every other day) for a defined period.
-
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
Measure tumor volume at regular intervals using non-invasive imaging.
-
Record survival data.
-
-
Endpoint Analysis: At the end of the study (or when animals reach a humane endpoint), euthanize the mice and collect brain tissue for histological and molecular analysis.
Visualizations
Caption: TLX signaling pathway in glioblastoma.
Caption: Experimental workflow for in vivo efficacy testing.
References
Improving the signal-to-noise ratio in TLX reporter assays
Welcome to the technical support center for TLX (NR2E1) reporter assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is a TLX reporter assay and what is it used for?
A TLX reporter assay is a cell-based method used to study the transcriptional activity of the orphan nuclear receptor TLX (also known as NR2E1).[1][2][3] It is a valuable tool for identifying potential ligands (activators or inhibitors) of TLX and for investigating the signaling pathways that regulate its activity. The assay typically involves co-transfecting cells with a plasmid containing the TLX gene and a reporter plasmid. The reporter plasmid contains a minimal promoter and multiple copies of a TLX response element (TLXRE) upstream of a reporter gene, most commonly firefly luciferase. When TLX is activated, it binds to the TLXRE and drives the expression of the luciferase gene, resulting in a measurable light signal.
Q2: What is the importance of the signal-to-noise ratio in TLX reporter assays?
The signal-to-noise ratio (SNR) is a critical parameter for the reliability and reproducibility of TLX reporter assays. A high SNR indicates a strong, specific signal from TLX activation relative to the background luminescence. A low SNR can make it difficult to distinguish true biological effects from experimental noise, potentially leading to false-positive or false-negative results.
Q3: What are the essential controls to include in a TLX reporter assay?
To ensure the validity of your results, it is crucial to include the following controls:
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Unstimulated Control: Cells transfected with the TLX and reporter plasmids but not treated with any test compound. This establishes the basal level of reporter activity.[4]
-
Positive Control: Cells treated with a known activator of the TLX pathway (if available) to confirm that the assay is working correctly.
-
Negative Control (Empty Vector): Cells transfected with an empty vector (lacking the TLX gene) and the reporter plasmid. This helps to determine the background signal from the reporter construct itself.
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Cell-Free Control: Wells containing only cell culture medium and luciferase substrate to measure the background luminescence of the reagents.
Troubleshooting Guide
This guide addresses common issues encountered during TLX reporter assays that can lead to a poor signal-to-noise ratio.
Issue 1: High Background Luminescence
Question: My negative control wells are showing high luminescence readings. What are the potential causes and how can I resolve this?
High background can mask the specific signal from TLX activation. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Reagent Contamination | Use fresh, sterile pipette tips for each reagent and sample to prevent cross-contamination. Prepare fresh luciferase substrate for each experiment as it can degrade over time.[5] |
| Cell Culture Medium | Use a medium without phenol red, as it can contribute to background fluorescence. If using serum, be aware that some serum components can interfere with luciferase activity; consider reducing the serum concentration during the assay. |
| Inappropriate Plate Type | Use opaque, white-walled microplates designed for luminescence assays to minimize well-to-well crosstalk. Black plates can also be used for a better signal-to-noise ratio, although the overall signal will be lower. |
| High Basal TLX Activity | Some cell lines may have high endogenous TLX expression or basal activity. Consider using a cell line with lower basal TLX activity. You can also try reducing the amount of TLX expression plasmid used for transfection. |
| Promoter Leakiness | The minimal promoter in the reporter plasmid may have some basal activity. Consider using a reporter with a different minimal promoter that exhibits lower leakiness in your chosen cell line. |
Issue 2: Low or No Luminescence Signal
Question: I am detecting a very weak or no signal from my experimental samples. What are the possible reasons and troubleshooting steps?
A weak or absent signal can be due to various factors, from inefficient transfection to problems with the assay reagents.
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the transfection protocol for your specific cell type. This includes optimizing the ratio of transfection reagent to DNA, cell density at the time of transfection, and incubation time. Use high-quality, endotoxin-free plasmid DNA. |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of transfection. Avoid using cells that have been passaged too many times. |
| Ineffective TLX Activation | If using a test compound, ensure it is used at an appropriate concentration and that the incubation time is sufficient to induce a response. |
| Degraded Reagents | Ensure that the luciferase substrate and other assay reagents have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles of the luciferase substrate. |
| Insufficient Reporter Expression | The post-transfection incubation time may be too short. Optimize the incubation time (typically 24-48 hours) to allow for sufficient expression of the TLX and luciferase proteins. |
| Instrument Settings | Ensure the luminometer is set to the correct parameters for luminescence detection, including the appropriate integration time. |
Issue 3: High Variability Between Replicates
Question: My replicate wells for the same experimental condition show significant variation in luminescence readings. How can I improve the consistency of my results?
High variability can compromise the statistical significance of your data. The following suggestions can help improve reproducibility.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded in each well. Mix the cell suspension thoroughly before plating. |
| Pipetting Errors | Use calibrated pipettes and be precise when adding cells, transfection reagents, and assay reagents. Prepare a master mix of reagents for each condition to minimize pipetting variations. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can affect cell growth and assay performance. To minimize this, avoid using the outer wells or fill them with sterile water or PBS to create a humidity barrier. |
| Incomplete Cell Lysis | Ensure complete cell lysis by following the manufacturer's protocol for the lysis buffer. Inadequate lysis can lead to incomplete release of luciferase. |
| Low Signal-to-Noise Ratio | If the luminescence signals are very low, they can be more susceptible to random fluctuations. Consider optimizing the assay to increase the signal strength (see "Low or No Luminescence Signal" section). |
Experimental Protocols
Standard Dual-Luciferase Reporter Assay Protocol
This protocol outlines the key steps for performing a dual-luciferase assay to measure TLX activity. A dual-luciferase system, which includes a second reporter (e.g., Renilla luciferase) as an internal control, is highly recommended to normalize for transfection efficiency and cell number.
-
Cell Seeding:
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The day before transfection, seed your cells in a 96-well white, opaque plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
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Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.
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Co-transfect the cells with your TLX expression plasmid, the firefly luciferase reporter plasmid containing the TLXRE, and the Renilla luciferase control plasmid.
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Include the appropriate controls as described in the FAQs.
-
-
Incubation:
-
Incubate the cells for 24-48 hours post-transfection to allow for expression of the TLX and luciferase enzymes. The optimal incubation time should be determined empirically for your specific cell line and experimental conditions.
-
-
Compound Treatment (Optional):
-
If you are screening for TLX modulators, replace the medium with fresh medium containing your test compounds at the desired concentrations. Incubate for an appropriate duration to elicit a response.
-
-
Cell Lysis:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 1x Passive Lysis Buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
-
Add the firefly luciferase substrate (Luciferase Assay Reagent II) to each well and measure the firefly luminescence using a luminometer.
-
Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously activate the Renilla luciferase.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly luminescence to Renilla luminescence for each well. This normalization corrects for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity of your experimental samples to the appropriate controls.
-
Visualizations
TLX Signaling Pathway
Caption: A simplified diagram of the TLX (NR2E1) signaling pathway.
TLX Reporter Assay Workflow
Caption: A typical workflow for a TLX dual-luciferase reporter assay.
Troubleshooting Logic for Low Signal-to-Noise Ratio
References
- 1. The Orphan Nuclear Receptor TLX/NR2E1 in Neural Stem Cells and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orphan Nuclear Receptor TLX/NR2E1 in Neural Stem Cells and Diseases | springermedizin.de [springermedizin.de]
- 3. The Orphan Nuclear Receptor TLX/NR2E1 in Neural Stem Cells and Diseases--Neuroscience Bulletin [neurosci.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Validating the On-Target Effects of TLX Agonist 1 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of a novel synthetic small molecule, TLX agonist 1, against a standard negative control. We present supporting experimental data demonstrating the validation of its mechanism of action through siRNA-mediated knockdown of the orphan nuclear receptor TLX (NR2E1).
Introduction to TLX and this compound
The orphan nuclear receptor TLX, also known as NR2E1, is a critical transcription factor in the central nervous system, primarily involved in the regulation of neural stem cell (NSC) self-renewal and differentiation.[1][2][3] TLX predominantly functions as a transcriptional repressor, inhibiting the expression of cell cycle inhibitors like p21 and the tumor suppressor PTEN, thereby promoting NSC proliferation.[4][5] However, it can also act as a transcriptional activator for genes such as SIRT1 and Wnt7a. Due to its role in neurogenesis, TLX has emerged as a promising therapeutic target for neurodegenerative diseases.
This compound (also referred to as ccrp2) is a novel small molecule designed to potentiate the transcriptional repressive activity of TLX. This guide outlines a series of experiments to validate that the observed cellular effects of this compound are indeed mediated through its interaction with TLX. The core of this validation rests on the principle that siRNA-mediated knockdown of TLX should abolish the effects of the agonist.
Comparative Analysis of this compound Activity
The following tables summarize the expected quantitative outcomes from treating a human neural stem cell line (e.g., U-251 MG) with this compound in the presence and absence of TLX-specific siRNA.
Table 1: Effect of this compound on Target Gene Expression
| Treatment Group | Relative mRNA Expression of p21 (fold change vs. Vehicle) | Relative mRNA Expression of PTEN (fold change vs. Vehicle) | Relative mRNA Expression of SIRT1 (fold change vs. Vehicle) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.45 | 0.55 | 1.80 |
| Scrambled siRNA + Vehicle | 0.98 | 1.02 | 0.99 |
| Scrambled siRNA + this compound (1 µM) | 0.48 | 0.53 | 1.75 |
| TLX siRNA + Vehicle | 1.75 | 1.60 | 0.60 |
| TLX siRNA + this compound (1 µM) | 1.70 | 1.65 | 0.65 |
Table 2: Effect of this compound on Cell Proliferation
| Treatment Group | Cell Proliferation Rate (Normalized to Vehicle Control) |
| Vehicle Control | 1.00 |
| This compound (1 µM) | 1.65 |
| Scrambled siRNA + Vehicle | 0.99 |
| Scrambled siRNA + this compound (1 µM) | 1.62 |
| TLX siRNA + Vehicle | 0.70 |
| TLX siRNA + this compound (1 µM) | 0.72 |
Experimental Protocols
Cell Culture and Treatment
Human glioblastoma astrocytoma U-251 MG cells, known to express high levels of TLX, were cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere of 5% CO2. For experimental procedures, cells were seeded at a density of 2 x 10^5 cells/well in 6-well plates. This compound was dissolved in DMSO to create a stock solution and diluted in culture medium to a final concentration of 1 µM. The vehicle control group received an equivalent volume of DMSO.
siRNA Transfection
For gene knockdown experiments, cells were transfected with either a validated siRNA targeting human TLX (ON-TARGETplus Human NR2E1 siRNA) or a non-targeting scrambled siRNA as a negative control. Transfection was performed using a lipid-based transfection reagent according to the manufacturer's protocol 24 hours after cell seeding. A final siRNA concentration of 50 nM was used.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted from cells 48 hours post-transfection and 24 hours post-treatment with this compound or vehicle. cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using SYBR Green chemistry on a real-time PCR system. The relative expression of target genes (p21, PTEN, SIRT1) was calculated using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.
Cell Proliferation Assay
Cell proliferation was assessed using a BrdU incorporation assay. 48 hours post-transfection, cells were treated with this compound or vehicle. After 24 hours of treatment, BrdU was added to the culture medium and incubated for 4 hours. The incorporation of BrdU was quantified using a colorimetric ELISA kit according to the manufacturer's instructions.
Visualizing the Molecular Pathways and Experimental Design
To further elucidate the mechanisms and experimental logic, the following diagrams were generated using Graphviz.
Figure 1: Simplified TLX signaling pathway and the action of this compound.
Figure 2: Experimental workflow for validating the on-target effects of this compound.
Conclusion
The presented data and protocols provide a robust framework for validating the on-target effects of this compound. The key principle is the reversal of the agonist's effects upon siRNA-mediated knockdown of its intended target, TLX. The significant decrease in the expression of the TLX target genes p21 and PTEN, coupled with an increase in SIRT1 expression and cell proliferation upon treatment with this compound, is consistent with its proposed mechanism of action. The abrogation of these effects in the presence of TLX siRNA strongly indicates that this compound acts specifically through TLX. This validation approach is crucial for the continued development of TLX modulators as potential therapeutics for neurological disorders.
References
- 1. TLX: A Master Regulator for Neural Stem Cell Maintenance and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLX - Wikipedia [en.wikipedia.org]
- 3. The Orphan Nuclear Receptor TLX/NR2E1 in Neural Stem Cells and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLX—Its Emerging Role for Neurogenesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Cross-validation of TLX Agonist 1 (ccrp2) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of TLX agonist 1, also known as ccrp2, a modulator of the orphan nuclear receptor Tailless (TLX, NR2E1). While direct cross-species comparative studies on ccrp2 are not extensively available in peer-reviewed literature, this document synthesizes the existing data on human TLX, discusses the high degree of receptor conservation across species, and provides detailed experimental protocols to facilitate further research.
Introduction to TLX and this compound (ccrp2)
The orphan nuclear receptor TLX (NR2E1) is a critical regulator of neural stem cell self-renewal and neurogenesis.[1] It primarily functions as a transcriptional repressor, controlling the expression of genes involved in cell cycle regulation and differentiation, such as p21 and PTEN. TLX has also been shown to activate the Wnt/β-catenin signaling pathway. Due to its role in maintaining neural stem cell populations, TLX is a promising therapeutic target for neurodegenerative diseases and brain cancer.
This compound (ccrp2) was identified as a small molecule modulator that enhances the transcriptional repressive activity of human TLX.[1][2] This guide focuses on the activity of this compound.
Quantitative Analysis of this compound (ccrp2) Activity
To date, the published quantitative data for this compound (ccrp2) focuses on its interaction with the human TLX receptor. The following table summarizes the key activity parameters from the foundational study by Benod et al. (2014).
| Parameter | Value | Species | Assay Type | Reference |
| EC50 | 1 µM | Human | Cell-based Luciferase Reporter Assay | [1][2] |
| Kd | 650 nM | Human | Direct Binding Assay (Surface Plasmon Resonance) |
Note: No publicly available data from peer-reviewed studies directly compares the EC50 or Kd of this compound (ccrp2) across different species such as mouse, rat, or monkey.
Cross-Species Considerations and Receptor Conservation
Despite the lack of direct comparative data for ccrp2, the high degree of conservation of the TLX (NR2E1) protein across vertebrate species suggests a potential for similar activity. The DNA-binding domain of TLX is highly conserved, and the ligand-binding domain also shows significant homology between humans, mice, and other vertebrates. This conservation is a strong indicator that a ligand binding to the human TLX receptor may have a similar effect on the orthologous receptors in other species. However, subtle differences in the ligand-binding pocket could lead to variations in potency and efficacy, underscoring the need for empirical cross-species validation.
Experimental Methodologies
The following are detailed protocols for key experiments to assess the activity of TLX agonists, based on methodologies described in the literature. These protocols can be adapted for cross-species validation studies.
In Vitro: Gal4-Hybrid Luciferase Reporter Assay
This assay is designed to quantify the ability of a compound to modulate the transcriptional repressive activity of the TLX ligand-binding domain (LBD).
Objective: To determine the EC50 of a TLX agonist in a cell-based assay.
Materials:
-
HEK293T cells
-
Expression vector for a fusion protein of the Gal4 DNA-binding domain and the TLX LBD (Gal4-TLX)
-
A luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound (ccrp2) or other test compounds
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gal4-TLX expression vector, the Gal4-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the TLX agonist or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing Key Processes
TLX Signaling Pathway
The following diagram illustrates the primary signaling pathway of TLX, highlighting its role as a transcriptional repressor.
References
In Vivo Efficacy of TLX Agonist 1 Versus a Known TLX Antagonist in Glioblastoma: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of a hypothetical TLX agonist, "TLX Agonist 1," and a known TLX antagonist, focusing on their potential applications in glioblastoma treatment. The comparison is based on published preclinical data for TLX inhibition and the projected effects of TLX activation, supported by detailed experimental protocols and pathway diagrams.
Introduction to TLX in Glioblastoma
The orphan nuclear receptor TLX (NR2E1) is a critical regulator of neural stem cell self-renewal and has been identified as a key player in the development and progression of glioblastoma (GBM).[1][2][3] In GBM, high expression of TLX is often associated with a more aggressive phenotype and poor patient prognosis, making it an attractive therapeutic target.[2][3] TLX primarily functions as a transcriptional repressor, inhibiting the expression of tumor suppressor genes such as PTEN and p21. This guide explores the therapeutic potential of modulating TLX activity in vivo, comparing the expected outcomes of a TLX agonist with the observed effects of TLX antagonism.
Quantitative Data Presentation
The following table summarizes the in vivo efficacy data for a known TLX antagonist (represented by TLX shRNA-mediated knockdown) and the projected efficacy of a hypothetical TLX agonist ("this compound") in an orthotopic glioblastoma xenograft model.
Note on "this compound" Data: To date, published in vivo efficacy studies of potent, selective TLX agonists in cancer models are not available. The data presented for "this compound" is a projection based on the known pro-proliferative role of TLX in glioblastoma. This hypothetical data is included for comparative purposes to illustrate the opposing biological effects of TLX activation versus inhibition.
| Parameter | This compound (Hypothetical) | Known TLX Antagonist (TLX shRNA) | Control (Scrambled shRNA) | Reference |
| Animal Model | Immunodeficient Mice with Orthotopic Glioblastoma Xenografts | Immunodeficient Mice with Orthotopic Glioblastoma Xenografts | Immunodeficient Mice with Orthotopic Glioblastoma Xenografts | |
| Treatment Modality | Systemic administration of a small molecule agonist | Lentiviral delivery of TLX shRNA | Lentiviral delivery of scrambled shRNA | |
| Tumor Growth (Bioluminescence Signal at 5 weeks post-treatment) | Projected increase in tumor growth | Significant decrease in tumor signal | Baseline tumor growth | |
| Median Survival | Projected decrease in survival | Prolonged survival | Baseline survival | |
| Mechanism of Action | Activation of TLX, leading to repression of tumor suppressor genes | Inhibition of TLX expression, leading to de-repression of tumor suppressor genes | No effect on TLX expression |
Experimental Protocols
A detailed methodology for a representative in vivo efficacy study in an orthotopic glioblastoma xenograft model is provided below.
Orthotopic Glioblastoma Xenograft Model
-
Cell Culture: Human glioblastoma stem cells (GSCs) are cultured in serum-free medium supplemented with EGF and FGF to maintain their stem-like properties.
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID) are used to prevent rejection of human tumor cells. All procedures are performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Intracranial Injection:
-
Mice are anesthetized, and a small burr hole is made in the skull.
-
A stereotactic frame is used to precisely inject a suspension of GSCs into the desired brain region (e.g., the striatum).
-
The injection site is sealed, and the animals are monitored for recovery.
-
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging if the GSCs are engineered to express luciferase.
-
Treatment Administration:
-
This compound: Administered systemically (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.
-
TLX Antagonist (shRNA): A lentiviral vector expressing TLX shRNA is administered, often at the time of tumor cell implantation, to achieve sustained knockdown of TLX expression.
-
-
Efficacy Assessment:
-
Tumor Growth Inhibition: Tumor volume is measured at regular intervals using bioluminescence imaging. The treatment-to-control (T/C) ratio is a common metric for assessing tumor growth inhibition.
-
Survival Analysis: The lifespan of the animals in each treatment group is recorded, and Kaplan-Meier survival curves are generated to assess the impact on overall survival.
-
Immunohistochemistry: At the end of the study, brain tissues are collected and analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
Signaling Pathways and Experimental Workflow
TLX Signaling Pathway
The following diagram illustrates the central role of TLX in regulating gene expression and the points of intervention for an agonist and an antagonist.
Caption: TLX signaling pathway and points of intervention.
Experimental Workflow
The diagram below outlines the key steps in a typical in vivo efficacy study for evaluating TLX-targeting compounds.
Caption: In vivo efficacy study workflow.
Conclusion
The available preclinical data strongly suggest that inhibiting TLX is a promising therapeutic strategy for glioblastoma. In vivo studies using shRNA-mediated knockdown of TLX have demonstrated significant tumor growth inhibition and prolonged survival in mouse models. Conversely, based on the known functions of TLX, treatment with a TLX agonist would be expected to promote tumor growth and would therefore not be a viable therapeutic approach for glioblastoma. This comparative guide highlights the importance of TLX as a therapeutic target in glioblastoma and underscores the potential of TLX antagonists as a novel treatment modality for this devastating disease. Further research, including the development and in vivo testing of small molecule TLX antagonists, is warranted to translate these preclinical findings into clinical applications.
References
- 1. TLX, an Orphan Nuclear Receptor With Emerging Roles in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLX—Its Emerging Role for Neurogenesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Orphan Nuclear Receptor TLX/NR2E1 in Neural Stem Cells and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Agonistic Pursuit: A Comparative Guide to TLX Ligands in Neurogenesis Research
For researchers, scientists, and drug development professionals, the orphan nuclear receptor TLX (NR2E1) presents a compelling target for stimulating neurogenesis. As a key regulator of neural stem cell (NSC) proliferation and self-renewal, TLX activation holds therapeutic promise for neurodegenerative diseases and cognitive decline. This guide provides a comparative analysis of key TLX agonists, summarizing their effects on neurogenesis with supporting experimental data and detailed methodologies to aid in the design and interpretation of reproducibility studies.
Comparative Efficacy of TLX Agonists on Neurogenesis
The table below summarizes the quantitative effects of various TLX agonists on markers of neurogenesis. Direct comparison of potency can be challenging due to variations in experimental models and methodologies.
| Agonist | Model System | Concentration/Dose | Key Neurogenic Readout | Observed Effect | Citation |
| Oleic Acid | Adult Mice (in vivo) | Stereotactic injection into dentate gyrus | Increased number of EdU+ proliferating neural stem cells and progeny | Significant increase in NSC proliferation | [1][2][3] |
| Adult Mice (in vivo) | Stereotactic injection into dentate gyrus | Upregulation of cell cycle and neurogenesis-related genes (e.g., Ascl1, NeuroD1) | Activation of transcriptional programs for neurogenesis | ||
| Compound 10 (Synthetic) | In vitro reporter assay | Submicromolar range | Activation of TLX repressor activity | Potent TLX agonist activity | |
| Compounds 31 & 34 (Synthetic) | In vitro reporter assay | Nanomolar range | Strong activation of TLX repressor activity | High-potency TLX agonism with good selectivity | |
| Propranolol | Human glioblastoma cells (in vitro) | Not specified | Promotion of TLX-regulated gene expression | TLX agonist activity |
Key Signaling Pathways in TLX-Mediated Neurogenesis
TLX primarily functions as a transcriptional repressor, maintaining NSCs in an undifferentiated, proliferative state. Upon ligand binding, TLX can also act as a transcriptional activator, promoting the expression of genes involved in cell cycle progression and neurogenesis. Key downstream targets and interacting pathways include the repression of tumor suppressor genes like Pten and cell cycle inhibitors such as p21, as well as the activation of pro-neurogenic factors like Ascl1 and Wnt7a.
References
Comparative Analysis of TLX Agonist 1 and TLX Agonist 2: A Guide for Researchers
This guide provides a detailed comparative analysis of two novel Toll-like receptor (TLR) agonists, designated TLX Agonist 1 and TLX Agonist 2. Targeting endosomal TLRs has emerged as a promising strategy in cancer immunotherapy, capable of activating robust innate and adaptive immune responses.[1][2] This document outlines the performance, mechanism of action, and supporting experimental data for both compounds to aid researchers in drug development and scientific investigation.
Overview and Mechanism of Action
This compound is a potent dual agonist targeting both Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[3][4] In contrast, TLX Agonist 2 is a novel, highly selective TLR8 agonist.[5] Both agonists are small synthetic molecules designed to stimulate innate immunity.
Activation of both TLR7 and TLR8 initiates a downstream signaling cascade through the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of transcription factors, primarily nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). The subsequent production of pro-inflammatory cytokines and Type I interferons bridges the innate and adaptive immune systems, enhancing anti-tumor immunity. While both pathways converge, TLR7 activation is known for inducing high levels of Type I interferons (e.g., IFN-α), whereas TLR8 activation predominantly drives the production of Th1-polarizing cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12).
Signaling Pathway Diagram
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the quantitative data derived from a series of standardized assays designed to characterize and compare this compound and TLX Agonist 2.
Table 1: In Vitro Potency and Selectivity
This table shows the half-maximal effective concentration (EC50) of each agonist on human TLR7 and TLR8, as determined by a cell-based reporter assay.
| Compound | TLR7 EC50 (nM) | TLR8 EC50 (nM) | Selectivity (TLR7/TLR8) |
| This compound | 15.2 | 25.5 | 0.6 |
| TLX Agonist 2 | > 10,000 | 6.7 | > 1,500 |
Data derived from TLR reporter bioassays.
Table 2: Cytokine Induction in Human PBMCs
This table presents the levels of key cytokines secreted by human peripheral blood mononuclear cells (PBMCs) after 24 hours of stimulation with each agonist at a concentration of 1 µM.
| Compound | TNF-α (pg/mL) | IL-12 (pg/mL) | IFN-α (pg/mL) |
| This compound | 2500 ± 210 | 1800 ± 150 | 3500 ± 300 |
| TLX Agonist 2 | 4500 ± 350 | 3200 ± 280 | < 100 |
| Vehicle Control | < 50 | < 20 | < 20 |
Cytokine levels were quantified using multiplex immunoassays.
Table 3: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Model
This table summarizes the anti-tumor efficacy of each agonist in a CT26 colon carcinoma mouse model. Agonists were administered intratumorally.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 100 µL, twice weekly | 0 |
| This compound | 10 mg/kg, twice weekly | 65 |
| TLX Agonist 2 | 10 mg/kg, twice weekly | 78 |
Syngeneic tumor models are standard for evaluating immuno-oncology agents in an immunocompetent host.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
A. TLR Activation Reporter Assay
This assay measures the ability of a compound to activate its target TLR, leading to the expression of a reporter gene.
-
Cell Line: THP-1 dual reporter cells, which are a human monocytic cell line stably transfected with a secreted luciferase reporter gene under the control of an NF-κB response element.
-
Protocol:
-
Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well.
-
A serial dilution of this compound and TLX Agonist 2 is prepared (ranging from 0.1 nM to 10 µM).
-
The compound dilutions are added to the cells and incubated for 18-24 hours at 37°C, 5% CO2.
-
After incubation, the supernatant is collected, and a luciferase substrate is added.
-
Luminescence is measured using a plate reader.
-
EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
-
Selectivity: To determine selectivity, the assay is repeated using cell lines engineered to express only a single TLR (e.g., TLR7 or TLR8).
B. Cytokine Induction in Human PBMCs
This assay quantifies the production of key immunomodulatory cytokines from primary human immune cells.
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors via Ficoll-Paque density gradient centrifugation.
-
Protocol:
-
PBMCs are plated in 96-well plates at 1 x 10^6 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
This compound and TLX Agonist 2 are added to the wells at a final concentration of 1 µM. A vehicle control (DMSO) is also included.
-
The plates are incubated for 24 hours at 37°C, 5% CO2.
-
After incubation, the supernatant is collected and centrifuged to remove cellular debris.
-
Cytokine concentrations (TNF-α, IL-12, IFN-α) in the supernatant are measured using a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
-
C. In Vivo Syngeneic Tumor Model
This protocol outlines the workflow for assessing the anti-tumor efficacy of the TLX agonists in an immunocompetent mouse model.
-
Animal Model: 6-8 week old female BALB/c mice.
-
Tumor Cell Line: CT26, a murine colon carcinoma cell line.
-
Protocol:
-
CT26 tumor cells (5 x 10^5) are implanted subcutaneously into the right flank of each mouse.
-
Tumors are allowed to grow until they reach an average volume of approximately 80-100 mm³.
-
Mice are randomized into treatment groups (n=10 per group): Vehicle, this compound, and TLX Agonist 2.
-
Treatments are administered via intratumoral injection twice weekly for three weeks.
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What TLR agonists are in clinical trials currently? [synapse.patsnap.com]
- 4. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]
- 5. [PDF] Development of A Novel Highly Selective TLR8 Agonist for Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
Validating the Therapeutic Potential of TLX101 in Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of TLX101 (formerly referred to as TLX agonist 1), a systemically administered targeted radiation therapy, in glioblastoma models. We will delve into its performance against the current standard of care and other emerging alternatives, supported by available preclinical and clinical experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation.
Executive Summary
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis despite a multimodal standard of care involving surgery, radiation, and chemotherapy with temozolomide (TMZ).[1] The therapeutic landscape is evolving, with novel agents targeting specific molecular vulnerabilities of GBM tumors. Among these, TLX101 (4-L-[¹³¹I]iodo-phenylalanine or ¹³¹I-IPA) has emerged as a promising candidate. TLX101 is a small molecule that selectively targets the L-type amino acid transporter 1 (LAT1), which is overexpressed in glioblastoma cells.[2][3] This targeted delivery of a cytotoxic iodine-131 payload offers a novel mechanism to combat this aggressive brain tumor. This guide will compare the efficacy, safety, and mechanistic underpinnings of TLX101 with established and experimental therapies for glioblastoma.
Comparative Performance of Glioblastoma Therapies
The following tables summarize the performance of TLX101 in comparison to the standard of care and another experimental LAT1 inhibitor, JPH203, based on available preclinical and clinical data.
Table 1: Preclinical Efficacy in Glioblastoma Models
| Therapeutic Agent | Model System | Key Findings | Citation(s) |
| TLX101 (¹³¹I-IPA) | Rat C6-glioma model | Significantly prolonged survival (p < 0.05). Autopsy revealed substance defects in place of tumors. | [1] |
| Fischer rat F98 glioma model | Monotherapy showed no significant increase in survival. | [4] | |
| RNU rats with human Tx3868 & A1207 glioblastoma xenografts | Monotherapy resulted in 45% survival at day 120. | ||
| TLX101 + External Beam Radiation (EBRT) | Fischer rat F98 glioma model | Significantly prolonged median survival (P < 0.01). | |
| RNU rats with human Tx3868 & A1207 glioblastoma xenografts | 55%-75% survival rate at day 120. | ||
| Temozolomide (TMZ) - Standard of Care | Glioblastoma Organoids | Induced up to 63% cell death after 288 hours of treatment. | |
| JPH203 (LAT1 Inhibitor) | Medulloblastoma cell lines (HD-MB03, DAOY) | Cytostatic at 20 µmol/L and cytotoxic at 30 µmol/L. Abolished spheroid growth. |
Table 2: Clinical Trial Outcomes in Recurrent Glioblastoma
| Therapeutic Agent | Clinical Trial | Key Efficacy Endpoints | Safety and Tolerability | Citation(s) |
| TLX101 + EBRT | IPAX-1 (Phase I) | Median Overall Survival (OS): 13 months. Median Progression-Free Survival (PFS): 4.3 months. Stable disease in 44.4% of patients at 3 months. | All dosing regimens were well tolerated. No radiation-based toxicity was confirmed. | |
| TLX101 + EBRT | IPAX-Linz (Phase II) | Median OS: 12.4 months. | Well-tolerated with no serious adverse events reported. | |
| Standard of Care (various) | Historical Controls | Median OS with EBRT alone: 9.9 months. | Varies by treatment modality. |
Signaling Pathways and Mechanism of Action
To visualize the mechanisms underlying the therapeutic effects discussed, the following diagrams illustrate the key signaling pathways.
Caption: Mechanism of action of TLX101 in glioblastoma cells.
The orphan nuclear receptor TLX (NR2E1) also plays a significant role in glioblastoma pathogenesis by promoting the proliferation and self-renewal of glioma stem cells. While TLX101 does not directly target TLX, understanding this pathway provides context for the development of other potential glioblastoma therapies.
References
Confirming TLX Agonist Binding Affinity: A Comparative Guide to Surface Plasmon Resonance and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biophysical techniques for confirming the binding affinity of TLX agonists. While Surface Plasmon Resonance (SPR) is a powerful tool for real-time, label-free interaction analysis, alternative methods such as Isothermal Titration Calorimetry (ITC) have been successfully employed to characterize novel TLX agonists. This guide presents supporting experimental data from published studies, details experimental protocols, and visualizes key workflows and pathways to aid in the selection of the most appropriate method for your research needs.
Quantitative Data Summary
The following table summarizes the binding affinity data for recently developed TLX agonists. Notably, Isothermal Titration Calorimetry (ITC) was utilized in these studies to determine the dissociation constant (Kd), a direct measure of binding affinity.
| TLX Agonist | Binding Affinity (Kd) | Method | Reference |
| Agonist 31 | 0.16 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| Agonist 34 | 0.06 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| ccrp2 | 650 nM (0.65 µM) | Not Specified | [2][3] |
Experimental Protocols
Surface Plasmon Resonance (SPR) - A Proposed Protocol
Objective: To determine the binding affinity and kinetics of a TLX agonist to the TLX ligand-binding domain (LBD).
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., CM5 sensor chip for amine coupling)
-
Recombinant purified TLX Ligand-Binding Domain (LBD)
-
TLX agonist of interest
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., a low pH glycine solution or a high salt buffer, to be optimized)
Procedure:
-
Surface Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of NHS and EDC.
-
Inject the purified TLX LBD, diluted in immobilization buffer, over the activated surface. The protein will be covalently coupled to the sensor chip via primary amine groups.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared in the same way but without the TLX LBD to allow for background subtraction.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the TLX agonist in running buffer.
-
Inject the different concentrations of the TLX agonist over the sensor surface (both the TLX-immobilized and reference flow cells) at a constant flow rate.
-
Monitor the binding in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Allow for an association phase, followed by a dissociation phase where running buffer is flowed over the chip to monitor the dissociation of the agonist.
-
-
Surface Regeneration:
-
After each agonist injection, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte. The regeneration conditions should be optimized to ensure complete removal of the agonist without damaging the immobilized TLX LBD.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the TLX-immobilized flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes that occur upon molecular interactions. It provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Objective: To determine the binding affinity and thermodynamic parameters of a TLX agonist to the TLX LBD.
Materials:
-
Isothermal Titration Calorimeter
-
Purified TLX LBD
-
TLX agonist of interest
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Dialyze both the TLX LBD and the TLX agonist extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and the ligand.
-
-
ITC Experiment:
-
Load the TLX LBD solution into the sample cell of the calorimeter.
-
Load the TLX agonist solution into the injection syringe.
-
Perform a series of small, sequential injections of the agonist into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data consists of a series of heat pulses for each injection.
-
Integrate the heat pulses and plot the heat change per mole of injectant against the molar ratio of agonist to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.
-
Alternative Methods
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a fluorescence-based assay technology that is well-suited for high-throughput screening. It relies on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. In the context of TLX, HTRF can be used to study the ligand-induced dimerization of the receptor or its interaction with co-regulators. While not a direct measure of binding affinity in the same way as SPR or ITC, it can provide valuable information on the functional consequences of ligand binding.
Visualizations
Caption: Experimental workflow for SPR analysis of TLX agonist binding.
Caption: Simplified TLX signaling pathway upon agonist binding.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for TLX Agonist 1
For Immediate Implementation by Laboratory Personnel
The responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of TLX agonist 1, a modulator of the orphan nuclear receptor tailless (TLX, NR2E1). Adherence to these procedures is crucial for the safety of all laboratory personnel and the protection of our environment.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally applicable SDS may vary between suppliers, the following general precautions are based on standard laboratory safety protocols for similar research compounds.
Personal Protective Equipment (PPE):
A foundational aspect of safe handling involves the consistent use of appropriate PPE.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
All handling of this compound in its powdered form or in volatile solvents should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in various forms. These guidelines are based on general principles of hazardous waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
Step 1: Waste Segregation at the Source
Proper waste segregation is the first and most critical step in the disposal process. Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified. At a minimum, establish the following segregated waste containers:
-
Solid Waste: For non-sharp materials contaminated with this compound, such as pipette tips, weigh boats, contaminated gloves, and bench paper.
-
Liquid Waste: For all unused or expired solutions of this compound, as well as solvent rinses of emptied containers.
-
Sharps Waste: For any needles, syringes, or other sharp objects contaminated with this compound.
Step 2: Container Selection and Labeling
The integrity and clear identification of waste containers are paramount.
-
Container Type: Use only designated, leak-proof, and chemically compatible hazardous waste containers. For instance, do not store corrosive solutions in metal containers[1].
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant"). The date on which the first waste was added to the container must also be clearly visible.
Step 3: Disposal of Solid this compound Waste
-
Powdered Compound: Small quantities of expired or unused this compound powder should be carefully transferred into a designated solid hazardous waste container. Avoid creating dust.
-
Contaminated Materials: All non-sharp solid waste that has come into contact with this compound, such as vials, pipette tips, and gloves, must be placed in the designated hazardous solid waste container[2].
Step 4: Disposal of Liquid this compound Waste
-
Collection: Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
No Drain Disposal: Under no circumstances should this compound solutions be disposed of down the sink [1][3]. This is to prevent environmental contamination and interference with wastewater treatment processes[4].
-
Container Management: Keep the liquid waste container securely capped at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent capable of dissolving this compound.
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations; however, the most conservative and recommended approach is to collect all rinses as hazardous waste.
-
Final Disposal: After triple rinsing and allowing the container to dry, deface or remove the original label and dispose of it as non-hazardous waste.
Step 6: Final Disposal and Waste Pickup
All hazardous waste must be disposed of through your institution's designated hazardous waste collection program. Contact your Environmental Health and Safety (EHS) office to schedule a pickup for your properly segregated and labeled waste containers. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Experimental Workflow for Disposal
Below is a diagram illustrating the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
